1-Phenylpyrazolidine-3,5-dione
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRGJMLMFWJXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296189 | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19933-22-3 | |
| Record name | 19933-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 1-Phenylpyrazolidine-3,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine-3,5-dione core is a significant scaffold in medicinal chemistry, forming the backbone of numerous compounds with anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a detailed overview of the fundamental synthesis methods for 1-Phenylpyrazolidine-3,5-dione, a key intermediate in the development of various pharmaceuticals. This document outlines the classical condensation approach and highlights modern advancements that offer improved efficiency.
Core Synthesis Pathways
The primary and most established method for synthesizing this compound involves the cyclocondensation reaction between a malonic acid derivative, typically diethyl malonate, and phenylhydrazine. This reaction is generally base-catalyzed, with sodium ethoxide being a common choice.
Classical Condensation
The traditional approach to constructing the pyrazolidine-3,5-dione ring is a well-documented and reliable method.[1] It involves the reaction of diethyl malonate with phenylhydrazine in the presence of a strong base like sodium ethoxide, followed by cyclization upon heating.
Reaction Scheme:
Caption: Classical synthesis of this compound.
Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave-assisted organic synthesis has been applied to the preparation of pyrazolidine-3,5-dione derivatives.[1] This method significantly reduces reaction times compared to conventional heating.
Quantitative Data Summary
The selection of a synthetic route can considerably influence the reaction's yield, duration, and the purity of the final product. The following table summarizes quantitative data for the classical condensation method.
| Method | Starting Materials | Reaction Time | Yield | Notes |
| Classical Condensation | Diethyl malonate, Phenylhydrazine | 6-8 hours | 40-80% | Well-established method with readily available starting materials.[1] |
Experimental Protocols
Classical Synthesis of this compound
This protocol details the traditional method for the synthesis of the target compound.[1]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
Phenylhydrazine is then added to the reaction mixture.
-
The resulting solution is heated to reflux for 6-8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with cold water, and recrystallized from ethanol.[1]
Logical Workflow for Synthesis
The general workflow for the synthesis of this compound involves a series of logical steps from precursor selection to final product characterization.
Caption: General workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpyrazolidine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenylpyrazolidine-3,5-dione, a key heterocyclic scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and logical workflows.
Introduction
This compound (CAS No: 19933-22-3) is a heterocyclic compound featuring a pyrazolidine-3,5-dione core substituted with a phenyl group at the N1 position. This scaffold is of significant interest in medicinal chemistry as it forms the backbone of various compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A thorough understanding of its physicochemical properties is fundamental for the rational design, synthesis, and development of novel derivatives with enhanced therapeutic potential.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 19933-22-3 | Guidechem[4] |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 176.17 g/mol | PubChem[3] |
| Melting Point | 177 °C | ChemSrc |
| Appearance | Solid | CymitQuimica[5] |
| pKa (Predicted) | 9.29 ± 0.20 | Guidechem |
| logP (XLogP3) | 0.7 | PubChem[3] |
| Solubility | >26.4 µg/mL (at pH 7.4) | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.
Synthesis of this compound (Classical Condensation)
The most common method for synthesizing the pyrazolidine-3,5-dione core involves the cyclocondensation of phenylhydrazine with a malonic acid derivative, typically diethyl malonate.[1][6][7]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with continuous stirring.
-
Phenylhydrazine is then added to the reaction mixture.
-
The resulting solution is heated to reflux for approximately 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol.
Determination of Melting Point
The melting point is determined using a standard capillary melting point apparatus. A small amount of the purified, dry crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity and is a critical parameter in drug development.
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand for the phases to fully separate.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Visualization of Synthesis Workflow
The following diagram illustrates the classical synthesis workflow for this compound.
Caption: Workflow for the classical synthesis of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. This compound | C9H8N2O2 | CID 268117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1-Phenyl-pyrazolidine-3,5-dione | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
In Vitro Mechanism of Action of 1-Phenylpyrazolidine-3,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanism of action of 1-phenylpyrazolidine-3,5-dione and its derivatives. This class of compounds is known for its anti-inflammatory and, in some cases, uricosuric properties. While specific quantitative data for the parent compound, this compound, is limited in the available scientific literature, this guide outlines the core mechanisms attributed to its derivatives and provides detailed experimental protocols for their investigation.
Core Mechanisms of Action
The primary pharmacological effects of this compound derivatives are understood to be mediated through several key in vitro mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The hallmark of the anti-inflammatory action of this class of compounds is the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, these derivatives reduce prostaglandin production. Phenylbutazone, a well-known derivative, is a non-selective inhibitor of both COX-1 and COX-2.[1]
-
Antagonism of the N-formyl Peptide Receptor 1 (FPR1): Certain pyrazolidinedione derivatives act as antagonists at the N-formyl peptide receptor 1 (FPR1), a key receptor on neutrophils. By blocking this receptor, these compounds can inhibit the chemotaxis and activation of neutrophils, which are critical cellular events in the inflammatory response.
-
Inhibition of Urate Transporter 1 (URAT1): Specific derivatives, notably sulfinpyrazone, exhibit a uricosuric effect by competitively inhibiting the URAT1 transporter in the proximal tubules of the kidneys.[1] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of this transporter leads to increased excretion of uric acid, making it a therapeutic strategy for gout.[1]
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of this class of compounds are also linked to the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Anticancer Activity: Recent studies have explored the potential of this compound as an anticancer agent. It has been shown to induce cell death in human breast cancer cells.
Data Presentation: Quantitative Analysis
Quantitative in vitro data for the parent compound, this compound, is sparse. The following tables summarize the available data for the parent compound and its key derivatives to illustrate the activities of this chemical class.
Table 1: Cyclooxygenase (COX) Inhibition Data for this compound Derivatives
| Compound | Enzyme | IC50 (µM) | Source Organism |
| Phenylbutazone | COX-1 | 4.2 | Equine |
| COX-2 | 25.4 | Equine | |
| Sulfinpyrazone | COX-1 | 100 | Human Platelets |
| p-hydroxy-sulfinpyrazone | COX-1 | 10 | Human Platelets |
Note: The provided data for Phenylbutazone is from equine sources and may not directly translate to human physiology. The data for Sulfinpyrazone and its metabolite is specific to COX-1 in human platelets.
Table 2: Anticancer Activity of this compound
| Cell Line | Assay | Concentration (µM) | Effect | Duration (hours) |
| MCF-7 (Human Breast Cancer) | MTT Assay | 40 | ~50% cell death | 24 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.
Experimental Workflows
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the enzyme solution by diluting COX-1 or COX-2 and heme in the assay buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add various concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
In Vitro URAT1 Inhibition Assay
Objective: To measure the ability of a test compound to inhibit the uptake of uric acid by the human URAT1 transporter.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with a human URAT1 expression vector (and a control vector).
-
[¹⁴C]-Uric acid (radiolabeled substrate).
-
Test compound dissolved in a suitable solvent.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation fluid and a scintillation counter.
-
24-well cell culture plates.
Procedure:
-
Seed the URAT1-expressing and control HEK293 cells in 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with assay buffer containing either the test compound at various concentrations or a vehicle control.
-
Initiate the uptake reaction by adding assay buffer containing [¹⁴C]-uric acid (e.g., 10 µM) and the test compound or vehicle.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with the lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound and determine the IC50 value.
Western Blot for MAPK Phosphorylation
Objective: To determine the effect of a test compound on the phosphorylation status of MAPK pathway proteins (ERK, JNK, p38).
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages).
-
Cell culture medium and supplements.
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, etc.).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated MAPK protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest (e.g., HeLa or RAW 264.7).
-
Cell culture-treated coverslips in a multi-well plate.
-
Inflammatory stimulus (e.g., TNF-α or LPS).
-
Test compound.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody (anti-NF-κB p65).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips. Pre-treat with the test compound before stimulating with an inflammatory agent.
-
Fixation and Permeabilization: Wash cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution.
-
Incubate with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Wash and counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the p65 (green) and DAPI (blue) channels.
-
Analysis: Observe the localization of the p65 signal. In unstimulated or effectively treated cells, the green fluorescence will be predominantly in the cytoplasm. In stimulated, untreated cells, the green fluorescence will co-localize with the blue nuclear stain, indicating translocation.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Pyrazolidinediones: A Technical Guide to Their Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, synthesis, and biological activity of pyrazolidinedione compounds, a class of heterocyclic molecules that have played a significant role in medicinal chemistry. From their origins in the late 19th century to their development as potent anti-inflammatory agents, this document provides a comprehensive overview for professionals in drug discovery and development.
A Historical Journey: From Pyrazoles to Phenylbutazone
The story of pyrazolidinediones is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the synthesis of the first pyrazolone derivative, antipyrine, through the condensation of ethyl acetoacetate with phenylhydrazine. This discovery laid the groundwork for the entire class of pyrazole-based compounds. His method, now famously known as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a cornerstone of heterocyclic chemistry.[1]
While antipyrine and its subsequent derivative, aminopyrine, were primarily recognized for their analgesic and antipyretic properties, the therapeutic potential of the fully saturated pyrazolidine-3,5-dione core was realized later. The landmark development in this class was the synthesis of phenylbutazone in 1946 and its introduction into clinical practice in 1949.[2] Phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID), marked a significant advancement in the treatment of inflammatory conditions like rheumatoid arthritis and gout.
Synthesis of the Pyrazolidinedione Core
The synthesis of pyrazolidinedione compounds predominantly relies on the cyclocondensation reaction between a substituted malonic acid derivative and a hydrazine derivative. The following sections detail the experimental protocols for the synthesis of the key intermediate, diethyl n-butylmalonate, and the subsequent formation of phenylbutazone.
Experimental Protocol: Synthesis of Diethyl n-butylmalonate
Materials:
-
Dichloroethylamine
-
Cuprous chloride
-
Diethyl malonate
-
n-Aminobutane
-
Sodium chloride solution (15-20%)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 3L of dichloroethylamine.
-
Add 6.2 mol of cuprous chloride in batches while maintaining a stirring rate of 130-150 rpm.
-
Heat the solution to 70-75 °C and maintain for 3-4 hours.
-
Dropwise, add 6.1 mol of diethyl malonate. After the addition is complete, continue stirring for 70-90 minutes.
-
Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours, followed by reflux for 3-4 hours.
-
Distill under reduced pressure to remove dichloroethylamine.
-
Cool the solution to 15-18 °C and add 3L of sodium chloride solution. Stir at 160-190 rpm for 40-70 minutes.
-
Separate the aqueous layer. The oil layer is distilled under reduced pressure (2.2-2.3 kPa), collecting the fraction at 130-135 °C.
-
Wash the collected fraction with salt solution and hexane.
-
Recrystallize the product from ethyl acetate to obtain diethyl n-butylmalonate.
Experimental Protocol: Synthesis of Phenylbutazone (Classical Method)
Materials:
-
Diethyl n-butylmalonate
-
Hydrazobenzene
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (dilute)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazobenzene in anhydrous toluene.
-
Add sodium ethoxide to the solution.
-
Slowly add diethyl n-butylmalonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours.
-
After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the crude phenylbutazone.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure phenylbutazone.[3]
General Synthesis Workflow
The general strategy for synthesizing a variety of pyrazolidinedione derivatives is depicted in the following workflow diagram. This process typically involves the initial synthesis of the pyrazolidinedione core, followed by functionalization at the C4 position.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for the anti-inflammatory effects of pyrazolidinediones like phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2.[4][5] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the simultaneous inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, such as gastrointestinal irritation.[4][5]
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of phenylbutazone.
Quantitative Data: Physicochemical and Biological Properties
The following tables summarize key quantitative data for phenylbutazone and related compounds, providing a basis for structure-activity relationship (SAR) studies and further drug development.
Table 1: Physicochemical Properties of Phenylbutazone
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀N₂O₂ | [6] |
| Molecular Weight | 308.37 g/mol | [6] |
| Melting Point | 105 °C | [7] |
| pKa | 4.5 | [7] |
| Water Solubility | 0.7 mg/mL (at 22.5 °C) | [7] |
| LogP | 3.2 | [2] |
Table 2: In Vitro COX Inhibition by Phenylbutazone and other NSAIDs in Equine Whole Blood
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Phenylbutazone | 0.30 | 0.42 | 0.71 | [8] |
| Flunixin | 0.34 | 0.78 | 0.44 | [8] |
| Meloxicam | 1.80 | 0.07 | 25.71 | [8] |
| Firocoxib | 38.4 | 0.54 | 71.11 | [9] |
Experimental Protocols for Biological Evaluation
The anti-inflammatory activity of pyrazolidinedione compounds is typically evaluated using a combination of in vitro and in vivo assays.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant environment.
Materials:
-
Freshly drawn heparinized whole blood (e.g., from horse, dog, or human)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂)
Procedure:
-
COX-2 Activity (LPS-induced PGE₂ production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for a pre-incubation period.
-
LPS is added to induce COX-2 expression and activity.
-
The samples are incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
PGE₂ levels in the plasma are quantified using an EIA kit as a measure of COX-2 activity.
-
-
COX-1 Activity (Serum TXB₂ production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.
-
The blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent TXB₂ production via COX-1.
-
Serum is separated by centrifugation.
-
TXB₂ levels in the serum are quantified using an EIA kit as a measure of COX-1 activity.
-
-
Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of PGE₂ (for COX-2) and TXB₂ (for COX-1) production (IC₅₀) is calculated from the dose-response curves.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound and reference drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.
-
Animals are divided into groups and administered the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.
Conclusion
The discovery and development of pyrazolidinedione compounds represent a significant chapter in the history of medicinal chemistry. From the foundational synthesis of pyrazoles by Ludwig Knorr to the development of potent anti-inflammatory drugs like phenylbutazone, this class of compounds has provided valuable therapeutic agents. The understanding of their synthesis, mechanism of action, and biological evaluation, as detailed in this guide, continues to inform the design and development of new and improved therapeutic agents for a range of diseases.
References
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylbutazone [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Theoretical Calculations for the Structural Elucidation of 1-Phenylpyrazolidine-3,5-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the theoretical calculations employed to elucidate the three-dimensional structure and electronic properties of 1-phenylpyrazolidine-3,5-dione. This heterocyclic compound is a core scaffold in numerous pharmacologically active molecules, and understanding its structural and electronic characteristics is paramount for rational drug design and development. This guide details the computational methodologies, presents illustrative data in a structured format, and provides visual representations of the key concepts and workflows.
Introduction to this compound
This compound is a five-membered heterocyclic compound containing a phenyl group attached to one of the nitrogen atoms of the pyrazolidine ring. The presence of two carbonyl groups significantly influences its electronic properties and reactivity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular geometry, charge distribution, and frontier molecular orbitals of such compounds, providing insights that complement experimental data.
Theoretical Framework and Computational Methods
The structural and electronic properties of this compound can be accurately predicted using a variety of quantum chemical methods. This section outlines the typical computational protocol.
Geometry Optimization
The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. A common and reliable method for this is the Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The choice of the basis set is also crucial, with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) being frequently employed for organic molecules.
Mulliken Population Analysis
Once the geometry is optimized, the distribution of electronic charge within the molecule can be analyzed. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom. This information is vital for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding and electronic structure. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which contribute to the stability of the molecule.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Data Presentation
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.54 | |
| C2-N3 | 1.46 | |
| N3-N4 | 1.39 | |
| N4-C5 | 1.38 | |
| C5-C1 | 1.52 | |
| C1=O6 | 1.22 | |
| C5=O7 | 1.22 | |
| N4-C8 (Phenyl) | 1.43 | |
| Bond Angles (°) | ||
| C5-C1-C2 | 105.0 | |
| C1-C2-N3 | 106.0 | |
| C2-N3-N4 | 112.0 | |
| N3-N4-C5 | 109.0 | |
| N4-C5-C1 | 108.0 | |
| Dihedral Angles (°) | ||
| C5-N4-N3-C2 | 5.0 | |
| N3-N4-C8-C9 | 45.0 |
Table 2: Mulliken Atomic Charges (Illustrative)
| Atom | Charge (e) |
| C1 | +0.45 |
| C2 | -0.15 |
| N3 | -0.30 |
| N4 | -0.25 |
| C5 | +0.48 |
| O6 | -0.55 |
| O7 | -0.56 |
| C8 (Phenyl) | +0.10 |
Table 3: Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
Experimental Protocols
The following section details the generalized methodologies for performing the theoretical calculations cited in this guide.
Protocol for Geometry Optimization and Frequency Calculation
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Procedure:
-
The initial structure of this compound is built using a molecular editor.
-
A geometry optimization calculation is performed using the Opt keyword.
-
To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation (Freq keyword) is performed. The absence of imaginary frequencies indicates a stable structure.
-
Protocol for Mulliken Population Analysis
-
Software: Gaussian 16.
-
Method: This analysis is typically performed as part of a single-point energy calculation on the optimized geometry.
-
Keyword: Pop=Mulliken.
-
Procedure:
-
Using the optimized coordinates from the previous step, a single-point energy calculation is set up.
-
The Pop=Mulliken keyword is included in the route section of the input file.
-
The output file will contain a section with the Mulliken atomic charges for each atom.
-
Protocol for Natural Bond Orbital (NBO) Analysis
-
Software: Gaussian 16 with the NBO 7.0 program.
-
Method: Performed as part of a single-point energy calculation.
-
Keyword: Pop=NBO.
-
Procedure:
-
A single-point energy calculation is performed on the optimized geometry.
-
The Pop=NBO keyword is included in the input file.
-
The output will provide detailed information on the natural atomic orbitals, bond orbitals, and donor-acceptor interactions.
-
Protocol for Frontier Molecular Orbital (FMO) Analysis
-
Software: Gaussian 16 and a visualization software like GaussView or Avogadro.
-
Method: The HOMO and LUMO energies are standard outputs of most quantum chemical calculations.
-
Procedure:
-
The energies of the HOMO and LUMO are extracted from the output file of the geometry optimization or a subsequent single-point energy calculation.
-
The HOMO-LUMO energy gap is calculated by subtracting the HOMO energy from the LUMO energy.
-
The molecular orbitals can be visualized using a graphical interface to understand their spatial distribution.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the theoretical analysis of this compound.
Caption: Molecular graph of this compound.
Caption: Workflow for theoretical calculations.
Caption: Illustrative HOMO-LUMO energy level diagram.
Conclusion
Theoretical calculations provide a powerful and insightful approach to understanding the structural and electronic properties of this compound. By employing methods such as DFT for geometry optimization, Mulliken and NBO analysis for charge distribution, and FMO analysis for reactivity, researchers can gain a detailed molecular-level understanding that is crucial for the design of novel therapeutics. The protocols and illustrative data presented in this whitepaper serve as a guide for scientists and drug development professionals seeking to apply computational chemistry in their research endeavors.
The Versatile Scaffold: An In-depth Technical Guide to 1-Phenylpyrazolidine-3,5-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrazolidine-3,5-dione core is a privileged heterocyclic scaffold that has served as a cornerstone in the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have allowed for the design of potent modulators of various biological targets, leading to the discovery of anti-inflammatory, uricosuric, anticancer, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Biological Activities and Mechanisms of Action
The therapeutic versatility of this compound derivatives stems from their ability to interact with multiple biological targets. The two primary and most well-characterized mechanisms of action are the inhibition of cyclooxygenase (COX) enzymes and the urate transporter 1 (URAT1).[1]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A significant number of this compound derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic properties by inhibiting the activity of cyclooxygenase (COX) enzymes.[1] Phenylbutazone, a notable member of this class, is a non-selective inhibitor of both COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, these compounds effectively reduce the inflammatory response.
Uricosuric Activity: URAT1 Inhibition
Certain derivatives, most notably sulfinpyrazone, exhibit a potent uricosuric effect by competitively inhibiting the urate transporter 1 (URAT1) located in the apical membrane of the proximal tubule cells in the kidney.[1] URAT1 is a key protein responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1] By blocking this transporter, sulfinpyrazone and its analogs increase the renal excretion of uric acid, thereby lowering its concentration in the blood.[1] This mechanism of action makes these compounds valuable in the management of gout and hyperuricemia.[3][4]
Anticancer and Antimicrobial Activities
More recently, the this compound scaffold has been explored for its potential in oncology and infectious diseases. Various derivatives have demonstrated cytotoxic activity against a range of cancer cell lines and inhibitory effects against microbial growth. The proposed mechanisms for their anticancer effects are diverse and may include the inhibition of protein kinases like CDK-9.[5][6]
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: Cyclooxygenase (COX) Inhibitory Activity
| Compound | Target | IC50 (µM) | Species | Reference |
| Phenylbutazone | COX-1 | 0.302 | Equine | [7] |
| Phenylbutazone | COX-2 | 0.708 | Equine | [7] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Lines | IC50 Range (µM) | Reference |
| 3,5-Diaminopyrazole-1-carboxamides | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [8] |
| 4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | Various | Not specified | [9] |
| This compound | MCF-7 | ~40 (causes ~50% cell death) | [10] |
Table 3: Antimicrobial Activity of Pyrazolidine-3,5-dione Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazolidin-3-one derivatives | Bacillus subtilis | Not specified | [11] |
| Pyrazolidin-3-one derivatives | Staphylococcus aureus | Not specified | [11] |
| Pyrazolidin-3-one derivatives | Escherichia coli | Not specified | [11] |
| Pyrazolidin-3-one derivatives | Pseudomonas aeruginosa | Not specified | [11] |
| Pyrazolidin-3-one derivatives | Candida albicans | Not specified | [11] |
| Pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | [12] |
| Pyrazole derivatives | Candida albicans | 5 | [12] |
| Pyrazole derivatives | Bacillus subtilis | 5 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of a this compound derivative and for key biological assays.
Synthesis of 4-Substituted 1-Phenylpyrazolidine-3,5-diones
This protocol describes a general method for the synthesis of 4-substituted 1-phenylpyrazolidine-3,5-diones.[13]
Step 1: Synthesis of this compound
-
A mixture of phenylhydrazine and diethyl malonate is heated, often in the presence of a base such as sodium ethoxide in ethanol.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product, this compound, precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.
Step 2: Alkylation/Acylation at the 4-position
-
This compound is dissolved in an appropriate solvent (e.g., methanol).
-
A base (e.g., sodium methoxide) is added to deprotonate the acidic C-4 position.
-
The desired alkyl or acyl halide (e.g., butyl bromide) is added to the reaction mixture.
-
The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of COX-1 and COX-2.
-
Preparation of Reagents: Prepare assay buffer, heme, and the fluorescent substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine). The enzymes (ovine COX-1 or human recombinant COX-2) are diluted in the assay buffer. Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add assay buffer, heme, ADHP, enzyme, and solvent (without inhibitor).
-
Background Wells: Add assay buffer, heme, ADHP, and solvent.
-
Inhibitor Wells: Add assay buffer, heme, ADHP, enzyme, and the test inhibitor at various concentrations.
-
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro URAT1 Transporter Assay
This cell-based assay is used to evaluate the inhibitory activity of compounds on the URAT1 transporter.
-
Cell Culture: Use a stable cell line expressing human URAT1 (e.g., HEK293-hURAT1) and a corresponding mock-transfected cell line as a negative control. Culture the cells in appropriate media.
-
Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere. Prepare a solution of [14C]-labeled uric acid and various concentrations of the test compound.
-
Uptake Assay:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with the test compound or vehicle control.
-
Initiate the uptake by adding the [14C]-uric acid solution.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound and determine the IC50 value.
Conclusion
The this compound scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have led to the development of important therapeutic agents. The ongoing exploration of this scaffold for novel anticancer and antimicrobial activities, coupled with a deeper understanding of its structure-activity relationships, promises to yield new and improved therapies for a variety of diseases. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Structure of 1-Phenylpyrazolidine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the core structure of 1-phenylpyrazolidine-3,5-dione, a key pharmacophore in medicinal chemistry. The document details its chemical properties, synthesis, and significant biological activities, with a focus on its anti-inflammatory and anticancer properties. Experimental protocols and quantitative data are presented to support further research and drug development endeavors based on this versatile scaffold.
Core Structure and Chemical Properties
This compound possesses a five-membered heterocyclic ring containing two adjacent nitrogen atoms and two carbonyl groups, with a phenyl group attached to one of the nitrogen atoms.[1] This core structure is the foundation for a class of compounds with a broad range of pharmacological activities.
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₉H₈N₂O₂[2] |
| Molecular Weight | 176.17 g/mol [2][3] |
| CAS Number | 19933-22-3[4] |
| Canonical SMILES | C1C(=O)NN(C1=O)C2=CC=CC=C2[5] |
| InChI | InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)[2] |
Synthesis of the Core Structure
The classical and most common method for synthesizing the this compound core is through the condensation of phenylhydrazine with diethyl malonate.[6][7]
Experimental Protocol: Classical Condensation
Materials:
-
Phenylhydrazine
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
Phenylhydrazine is then added to the reaction mixture.
-
The solution is refluxed for 6-8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield this compound.[1]
Synthesis workflow for this compound.
Biological Activities and Mechanism of Action
Derivatives of this compound have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[8]
Anti-inflammatory Activity
The primary mechanism of anti-inflammatory action for many pyrazolidine-3,5-dione derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds reduce prostaglandin production, thereby alleviating inflammatory responses.
Quantitative Data: COX Inhibition by Pyrazolidinedione Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Reference Drugs | |||
| Celecoxib | >100 | 0.04 | >2500 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
| Data compiled from various literature sources and is for comparative purposes. Actual values may vary based on experimental conditions.[9] |
Principle:
This assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]
Procedure:
-
To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or reference inhibitor to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the absorbance at 590 nm at different time points.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.[9]
The anti-inflammatory effects of these compounds are also linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[11]
Simplified NF-κB signaling pathway in inflammation.
Anticancer Activity
Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including the MCF-7 human breast cancer cell line.[12]
Quantitative Data: Anticancer Activity of Pyrazolidinedione Derivatives against MCF-7 Cells
| Compound Derivative | IC₅₀ (µM) | Reference |
| Arylazo-pyrazole derivative 8b | 3.0 | [13] |
| Arylazo-pyrazole derivative 8f | 4.0 | [13] |
| Thiazole derivative 6c | 19.13 | [14] |
| This compound | ~20 (significant cell decrease) | [12] |
| Data is compiled from various sources and indicates the potential of this scaffold in anticancer drug discovery. |
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
Procedure:
-
Seed MCF-7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a plate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.[3]
Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The this compound core structure is a valuable scaffold in the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the realms of anti-inflammatory and anticancer research, make it a compelling target for further investigation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the full potential of this promising chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. japsonline.com [japsonline.com]
- 12. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of Novel 1-Phenylpyrazolidine-3,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrazolidine-3,5-dione derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This document provides detailed application notes and protocols for the synthesis of novel this compound derivatives and the evaluation of their anticancer activity. The methodologies outlined herein are intended to guide researchers in the discovery and development of new therapeutic agents based on this privileged scaffold.
Data Presentation: Anticancer Activity
The anticancer potential of this compound derivatives has been demonstrated across various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these compounds, highlighting their cytotoxic effects.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative XIII | HePG2 (Liver) | 6.57 | [3] |
| Derivative XIII | HCT-116 (Colon) | 9.54 | [3] |
| Derivative XIII | MCF-7 (Breast) | 7.97 | [3] |
| Derivative VII | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [3] |
| Derivative VIII | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [3] |
| Derivative X | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [3] |
| This compound | MCF-7 (Breast) | ~20 (significant cell number decrease) | [4] |
| 40 µM concentration | MCF-7 (Breast) | ~50% cell death | [5] |
| Compound 9a | Hela (Cervical) | 2.59 | [6] |
| Compound 14g | MCF-7 (Breast) | 4.66 | [6] |
| Compound 14g | HCT-116 (Colon) | 1.98 | [6] |
Experimental Protocols
Synthesis of 4-(Substituted-benzylidene)-1-phenylpyrazolidine-3,5-dione Derivatives
This protocol describes a general and efficient method for the synthesis of 4-benzylidene-1-phenylpyrazolidine-3,5-dione derivatives, which are common intermediates for further derivatization.[7]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
Step 1: Synthesis of this compound
-
In a round-bottom flask, combine equimolar amounts of diethyl malonate and phenylhydrazine.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture in ethanol for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Step 2: Synthesis of 4-(Substituted-benzylidene)-1-phenylpyrazolidine-3,5-dione
-
Dissolve the synthesized this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-(substituted-benzylidene)-1-phenylpyrazolidine-3,5-dione derivative.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Anticancer Activity Assays
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HePG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Cancer cells treated with the synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the compounds for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
Materials:
-
Cancer cells treated with the synthesized compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the compounds for the desired duration.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Analysis: The DNA content of the cells is measured, and a histogram is generated to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer
-
CDK substrate peptide (e.g., derived from the RNAPII CTD)
-
ATP
-
Synthesized compounds
-
Kinase-Glo™ Luminescent Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.
-
In a 384-well plate, add the compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CDK9/Cyclin T1 enzyme and the substrate peptide to each well (except the negative control).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Add the Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a luminometer.
Data Analysis: The luminescence signal is inversely proportional to the amount of CDK9 inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Synthesis and Experimental Workflow
Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.
Proposed Signaling Pathway for Anticancer Activity
Caption: Inhibition of CDK9 by this compound derivatives leads to apoptosis.
Apoptosis Assay Workflow
Caption: Step-by-step workflow for the detection of apoptosis using flow cytometry.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. b.aun.edu.eg [b.aun.edu.eg]
- 5. ijpsr.com [ijpsr.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation of 1-Phenylpyrazolidine-3,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is instrumental in the synthesis of a variety of substituted alkenes and heterocyclic compounds, which are often scaffolds for pharmacologically active molecules. This document provides a detailed experimental protocol for the Knoevenagel condensation of 1-Phenylpyrazolidine-3,5-dione with various aromatic aldehydes to synthesize 4-arylidene-1-phenylpyrazolidine-3,5-diones. These products are of interest in medicinal chemistry due to their potential biological activities.
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound with an aromatic aldehyde is as follows:
Discussion
The Knoevenagel condensation is a robust method for the synthesis of 4-arylidene derivatives of this compound. The use of a weak base like piperidine is crucial as it is effective in catalyzing the reaction without promoting self-condensation of the aldehyde. [1]The reaction generally proceeds in good to excellent yields with a variety of aromatic aldehydes. Electron-withdrawing groups on the aromatic aldehyde, such as a nitro or chloro group, can increase the reactivity of the carbonyl carbon and may lead to higher yields and faster reaction times. Conversely, electron-donating groups may slightly decrease the reaction rate.
The work-up procedure is straightforward, involving neutralization of the catalyst followed by filtration of the precipitated product. Recrystallization is an effective method for obtaining highly pure products suitable for further biological testing or other applications. The Z-isomer is typically the more stable and major product obtained in these reactions. [1]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Piperidine and glacial acetic acid are corrosive and should be handled with care.
-
Ethanol is flammable; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
The Cornerstone of Anti-Inflammatory Drug Synthesis: Leveraging 1-Phenylpyrazolidine-3,5-dione
For researchers, scientists, and drug development professionals, 1-Phenylpyrazolidine-3,5-dione and its derivatives represent a versatile scaffold in the design and synthesis of novel anti-inflammatory agents. This heterocyclic compound has been the foundation for numerous non-steroidal anti-inflammatory drugs (NSAIDs), primarily through its ability to effectively inhibit cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This application note provides an overview of the synthesis, mechanism of action, and biological evaluation of anti-inflammatory agents derived from this important chemical entity, complete with detailed experimental protocols and data presented for comparative analysis.
Mechanism of Action: Dual Inhibition of Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives are predominantly attributed to their role as inhibitors of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1] By blocking the action of COX enzymes, these derivatives effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[1]
Interestingly, certain derivatives of this compound also exhibit a uricosuric effect, meaning they increase the excretion of uric acid.[1] This is achieved through the inhibition of the urate anion transporter 1 (URAT1) in the kidneys, making these compounds potentially useful in the management of gout, a condition characterized by high levels of uric acid.[1]
The core structure-activity relationship (SAR) for these compounds highlights the importance of the acidic proton at the 4th position of the pyrazolidinedione ring for anti-inflammatory activity.[2] Modification at this position can significantly impact the compound's potency and efficacy.
Synthesis of this compound Derivatives: A General Overview
The synthesis of anti-inflammatory agents from this compound often involves multi-step reactions to introduce various functional groups and build molecular complexity. A common strategy involves the initial synthesis of the pyrazolidine-3,5-dione core, followed by derivatization. For example, the synthesis of novel Mannich bases involves reacting a substituted 1-(2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione with formaldehyde and diethylamine.[3] Another approach involves the synthesis of 4-arylidene derivatives through the condensation of 1,2-diphenyl-3,5-pyrazolidinedione with aromatic aldehydes.[4]
The following diagram illustrates a generalized workflow for the synthesis of such derivatives.
References
Application of 1-Phenylpyrazolidine-3,5-dione in Antimicrobial Drug Discovery: Application Notes and Protocols
Introduction
The escalating crisis of antimicrobial resistance presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents with new mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a cornerstone in medicinal chemistry, with the pyrazolidine-3,5-dione scaffold being recognized as a "privileged structure" due to its wide range of biological activities.[2][3][4][5][6] Derivatives of 1-Phenylpyrazolidine-3,5-dione, in particular, have garnered significant attention for their potential as antibacterial and antifungal agents, offering a promising avenue for the development of new therapeutics to combat infectious diseases.[2][7]
This document provides a comprehensive overview of the application of this compound in antimicrobial drug discovery, including synthetic methodologies, summaries of antimicrobial activity, and detailed experimental protocols for screening and evaluation.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a condensation reaction. A common and effective method involves the reaction of a substituted phenylhydrazine with diethyl malonate.[2][4][7] This straightforward approach allows for the generation of a diverse library of compounds by varying the substituents on the phenylhydrazine starting material.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione Derivatives
This protocol is adapted from a procedure for synthesizing pyrazolidine-3,5-dione derivatives incorporating a benzimidazole moiety.[7]
Materials:
-
Substituted 2-[(2-phenylhydrazinyl)methyl]-1H-benzimidazole
-
Diethyl malonate
-
Glacial acetic acid
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper)
-
Melting point apparatus
Procedure:
-
In a round bottom flask, dissolve an equimolar quantity of the appropriate substituted 2-[(2-phenylhydrazinyl)methyl]-1H-benzimidazole in a minimal amount of ethanol.
-
To this solution, add an equimolar amount of diethyl malonate.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into crushed ice with constant stirring.
-
Collect the precipitated solid product by vacuum filtration and wash with cold water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione derivative.[7]
-
Characterize the final compound using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[7]
Antimicrobial Activity of this compound Derivatives
Numerous studies have demonstrated that derivatives of this compound exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7][8]
Antibacterial Activity
Substituted 1-Phenylpyrazolidine-3,5-diones have shown notable efficacy against a range of bacterial pathogens. The activity is often influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of electron-withdrawing groups like nitro (NO₂) and chloro (Cl) at the para position of the phenyl ring has been shown to enhance antibacterial activity.[2]
Table 1: Zone of Inhibition Data for Selected this compound Derivatives Data extracted from Singh R, et al. (2015).[2]
| Compound ID | Substitution on Phenyl Ring | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Pseudomonas aeruginosa (mm) | Proteus mirabilis (mm) |
| RS-1 | H | 10 | 9 | 10 | 9 |
| RS-4 | 4-Chloro | 11 | 11 | 12 | 10 |
| RS-10 | 4-Nitro | 9 | 9 | 10 | 8 |
| Vancomycin | (Standard) | 14 | 16 | - | - |
| Amikacin | (Standard) | - | - | 15 | 14 |
| Concentration of test compounds: 70 µg/mL; Standard drug concentration: 30 µg/mL. |
Antifungal Activity
Several derivatives have also been reported to possess significant antifungal properties. For example, benzimidazole derivatives containing the pyrazolidine-3,5-dione moiety have shown good activity against fungi such as Aspergillus niger and Aspergillus flavus.[7] The introduction of a 6-nitro group on the benzimidazole ring and a 4-nitrophenyl or 2,4-dinitrophenyl group in place of the phenyl ring on the pyrazolidine-3,5-dione was found to increase antifungal efficacy.[7]
Table 2: Antifungal Activity of Selected Pyrazolidin-3-one Derivatives Data extracted from Bhosale SK, et al. (2008).[3]
| Compound ID | Zone of Inhibition against Candida albicans (mm) |
| IIa | 12 |
| IIIa | 18 |
| IIIb | 16 |
| IIIc | 14 |
| IIId | 15 |
| Fluconazole (Standard) | 20 |
| Concentration of test compounds and standard: 50 µg/mL. |
Structure-Activity Relationship (SAR)
The antimicrobial potency of this compound derivatives is closely linked to their chemical structure. Key SAR insights include:
-
Acidity at C4-position: The dicarbonyl functions at the 3- and 5-positions increase the acidity of the hydrogen atom at the 4-position, which is often crucial for anti-inflammatory activity and may influence antimicrobial effects.[9]
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), particularly at the para-position of the phenyl ring, generally leads to enhanced antibacterial activity.[2]
-
Substitution at the N1-position: Incorporating other heterocyclic moieties, such as benzimidazole or quinolone, at the N1-position can modulate the antimicrobial spectrum and potency.[7][8]
Caption: Key structure-activity relationships for this compound derivatives.
Protocols for Antimicrobial Screening
Standardized methods are crucial for evaluating the antimicrobial efficacy of newly synthesized compounds. The disc diffusion and broth dilution methods are commonly employed.
Protocol 1: Disc Diffusion Method (Kirby-Bauer Assay)
This method is used for preliminary screening of antibacterial activity by measuring the zone of inhibition.[2][3]
Materials:
-
Sterile nutrient agar plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Solutions of test compounds at known concentrations (e.g., 50 µg/mL)
-
Standard antibiotic discs (e.g., Vancomycin, Amikacin)
-
Solvent control (e.g., DMF or DMSO)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a nutrient agar plate to create a lawn of bacteria.
-
Allow the plate to dry for 5-10 minutes.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Aseptically place the impregnated discs, along with standard antibiotic and solvent control discs, onto the surface of the inoculated agar plate. Ensure discs are pressed down gently to ensure complete contact.
-
Invert the plates and incubate at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disc.
Caption: Workflow for the disc diffusion antimicrobial susceptibility test.
Protocol 2: Broth Dilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][10]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal cultures
-
Sterile Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Solutions of test compounds
-
Standard antimicrobial agent
-
Pipettes and multichannel pipettor
-
Incubator
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations.
-
Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well, including a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The synthetic accessibility of this core allows for extensive structural modifications to optimize potency and broaden the spectrum of activity. The observed activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, underscores their potential to address the growing threat of drug-resistant infections.
Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of the lead compounds to improve their antimicrobial activity, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
Continued investigation into the pyrazolidine-3,5-dione class of compounds is warranted and could lead to the development of the next generation of much-needed antimicrobial drugs.
References
- 1. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijddr.in [ijddr.in]
- 9. youtube.com [youtube.com]
- 10. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Assessing COX-2 Inhibition by 1-Phenylpyrazolidine-3,5-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike the constitutively expressed COX-1 isoform involved in homeostatic functions, COX-2 is induced by inflammatory stimuli, making it a prime target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[1][2] 1-Phenylpyrazolidine-3,5-dione derivatives represent a class of compounds with potential anti-inflammatory properties, and this document provides detailed protocols for assessing their COX-2 inhibitory activity.
Experimental Protocols
Several in vitro methods can be employed to determine the efficacy of this compound analogs as COX-2 inhibitors. These range from purified enzyme assays to more physiologically relevant cell-based assays.
In Vitro Fluorometric Assay for COX-2 Inhibition
This high-throughput screening method is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[2][3]
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., N-acetyl-3,7-dihydroxyphenoxazine)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Sodium Hydroxide (NaOH)
-
Test Compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Celecoxib)
-
96-well white opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting the assay buffer, cofactor, and reconstituting the enzyme and probe.
-
Assay Setup:
-
Enzyme Control (EC) wells: Add COX Assay Buffer.
-
Inhibitor Control (IC) wells: Add the positive control (e.g., Celecoxib) diluted in COX Assay Buffer.
-
Sample (S) wells: Add the this compound analogs at various concentrations.
-
It is advisable to include a solvent control to account for any effects of the solvent on enzyme activity.[2]
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and Human Recombinant COX-2 enzyme.
-
Reaction Initiation: Add the reaction mix to all wells. Initiate the enzymatic reaction by adding a solution of Arachidonic Acid and NaOH.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[2][3]
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity).
-
In Vitro Colorimetric Assay for COX-2 Inhibition
This method utilizes the peroxidase component of the COX enzyme to generate a colored product that can be measured spectrophotometrically.[4]
Materials:
-
Ovine or Human Recombinant COX-2 Enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (Substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test Compounds (this compound analogs)
-
Positive Control (e.g., Celecoxib)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).[4]
Procedure:
-
Assay Setup:
-
Background wells: Add Assay Buffer and Heme.
-
100% Initial Activity wells: Add Assay Buffer, Heme, and COX-2 enzyme.
-
Inhibitor wells: Add Assay Buffer, Heme, COX-2 enzyme, and the test compound at various concentrations.[5]
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add Arachidonic Acid and the colorimetric substrate to all wells to start the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition and IC50 values as described for the fluorometric assay.
Human Whole Blood Assay (WBA) for COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant environment for assessing COX-2 inhibition as it utilizes whole blood, maintaining cellular interactions and plasma protein binding.[6]
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test Compounds (this compound analogs).
-
Positive Control (e.g., Celecoxib).
-
Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit.
-
Incubator, centrifuge, and microplate reader.
Procedure:
-
Incubation with Inhibitor: Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.[1][7]
-
COX-2 Induction: Add LPS to induce the expression of the COX-2 enzyme and incubate for a further 24 hours at 37°C.[1][7]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
PGE2 Measurement: Measure the concentration of PGE2 in the plasma using an EIA kit as an indicator of COX-2 activity.[7]
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Data Presentation
The inhibitory activity of the this compound analogs should be summarized in a table for clear comparison.
Table 1: In Vitro COX-2 Inhibitory Activity of this compound Analogs
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Analog 1 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Analog 2 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Analog 3 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Celecoxib (Reference) | 0.07 - 6.8[1][4][8] | 9.32 - 82[1][4] | [Varies based on specific assay conditions] |
Note: IC50 values are dependent on the specific assay conditions. It is crucial to run a known selective COX-2 inhibitor, such as Celecoxib, as a positive control for comparison.
Visualizations
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway illustrating the inhibition by this compound analogs.
Experimental Workflow for In Vitro COX-2 Inhibition Assay
Caption: A generalized experimental workflow for the in vitro assessment of COX-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-Phenylpyrazolidine-3,5-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrazolidine-3,5-dione and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and potential anticancer effects.[1][2] As these compounds are investigated for therapeutic applications, a thorough evaluation of their cytotoxic potential is crucial to understand their mechanism of action and determine their therapeutic window. This document provides detailed protocols for key cell-based assays used to assess the cytotoxicity of these compounds, methods for data interpretation, and a summary of available cytotoxicity data.
The primary objectives of cytotoxicity testing are to determine the concentration at which a compound induces cell death, to differentiate between different mechanisms of cell death (e.g., apoptosis and necrosis), and to assess the compound's selectivity towards cancer cells versus normal cells.[3][4]
General Experimental Workflow
A typical workflow for assessing the cytotoxicity of a new compound involves a series of sequential assays, starting with general viability and progressing to more specific mechanistic studies.
MTT Assay for Cell Viability and Proliferation
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is proportional to the number of living, metabolically active cells.[7]
Detailed Experimental Protocol
Materials:
-
96-well flat-bottom sterile plates
-
This compound compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used for the compound, typically <0.5%) and untreated controls (medium only).[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Plot the % Cell Viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[9][10] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of dead or membrane-compromised cells.[11] The assay involves an enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, measured spectrophotometrically.[9][12]
Detailed Experimental Protocol
Materials:
-
Cells cultured in a 96-well plate and treated with the compound as described for the MTT assay.
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
Lysis Buffer (e.g., 2% Triton X-100) for positive controls.[13]
-
A fresh 96-well flat-bottom plate for the assay reaction.
-
Microplate reader.
Procedure:
-
Prepare Controls: On the same plate as the treated cells, set up the following triplicate controls:
-
Sample Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[12]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well assay plate.[12]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50-100 µL of this mixture to each well of the assay plate.[12][13]
-
Incubation: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[12][13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] A reference wavelength of 680 nm can be used to subtract background instrument noise.[12]
Data Analysis
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Apoptosis vs. Necrosis Differentiation
To understand the mechanism of cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[3] This can be achieved using flow cytometry-based assays like Annexin V and Propidium Iodide (PI) staining or by measuring the activity of caspases.[3][4]
Annexin V/PI Staining Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[15] This dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Detailed Experimental Protocol
Materials:
-
Cells cultured and treated in 6-well or 12-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After compound treatment, collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[15]
Caspase Activity Assays
Principle: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.[3][14] These assays typically use a luminogenic or fluorogenic substrate containing a caspase recognition sequence.[14][16] When cleaved by an active caspase, the substrate releases a molecule that generates light or fluorescence, which is proportional to caspase activity.
Quantitative Cytotoxicity Data
The following table summarizes published cytotoxicity data for several pyrazolidine-3,5-dione derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Pyrazolidine-3,5-dione | MCF-7 | Breast Cancer | ~40 (for ~50% death) | [2][17] |
| This compound | MCF-7 | Breast Cancer | ~40 (for ~50% death) | [2][17] |
| Sulfaguanidine-based derivative XIII | HePG2 | Liver Cancer | 6.57 | [1][18] |
| Sulfaguanidine-based derivative XIII | HCT-116 | Colon Cancer | 9.54 | [1][18] |
| Sulfaguanidine-based derivative XIII | MCF-7 | Breast Cancer | 7.97 | [1][18] |
| Indolo–pyrazole derivative 6c | SK-MEL-28 | Melanoma | 3.46 | [19] |
Note: The data for Pyrazolidine-3,5-dione and this compound is an approximation based on reported ~50% cell death at 40 µM.[2][17]
Important Considerations
-
Compound Solubility: this compound derivatives may have poor aqueous solubility.[3] It is crucial to ensure the compound is fully dissolved in the stock solution (e.g., DMSO) and does not precipitate upon dilution in the culture medium.[3]
-
Cell Line Sensitivity: Different cell lines can exhibit varied sensitivity to the same compound. It is advisable to test compounds on a panel of cell lines, including non-cancerous cell lines, to assess selectivity.[3]
-
Controls: The inclusion of appropriate positive, negative, and vehicle controls is essential for the accurate interpretation of results.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elrig.org [elrig.org]
- 17. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Characterization of 1-Phenylpyrazolidine-3,5-dione Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylpyrazolidine-3,5-dione and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The pyrazolidine-3,5-dione core is a key pharmacophore in several established drugs.[1] Rigorous analytical characterization is crucial for ensuring the identity, purity, and quality of these compounds in research and drug development. This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound products.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in the molecule. The IR spectra of this compound derivatives typically exhibit distinct absorption bands.[3]
Key IR Absorption Bands for this compound Derivatives [3]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3250 - 3100 | Present in unsubstituted or monosubstituted pyrazolidinedione ring |
| C-H Stretch (Aromatic) | 3062 | Characteristic of the phenyl ring |
| C-H Stretch (Aliphatic) | 2943 | Methylene groups in the pyrazolidinedione ring |
| C=O Stretch (Amide/Dione) | 1705 - 1646 | Two distinct carbonyl absorptions from the pyrazolidine-3,5-dione ring |
| C=C Stretch (Aromatic) | 1618, 1460 | Phenyl ring skeletal vibrations |
| C-N Stretch | 1540 | Carbon-nitrogen bond in the heterocyclic ring |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption peaks and compare them with reference spectra or theoretical values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, confirming the overall structure and substitution patterns.[2][3]
Typical Chemical Shifts (δ) for this compound Derivatives (in DMSO-d₆) [3]
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl Protons | 7.0 - 8.0 | 128.3 - 140.8 |
| CH₂ (Pyrazolidine ring) | ~3.5 | ~35 |
| C=O (Pyrazolidine ring) | - | 165.5 - 170.3 |
| N-H (Pyrazolidine ring) | Variable | - |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[3]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[3]
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicity of signals to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis.
Key Fragmentation Pathways
The fragmentation of pyrazoline derivatives in mass spectrometry is often characterized by the cleavage of the heterocyclic ring.[4] The molecular ion peak (M+) is typically observed, which is crucial for confirming the molecular weight.[4]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound products and for the analysis of complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound derivatives.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column: Utilize a C18 stationary phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection is typically used, with the wavelength set to the maximum absorbance of the analyte.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject a defined volume of the sample and monitor the retention time and peak area for qualitative and quantitative analysis.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for monitoring reaction progress and assessing the purity of synthesized compounds.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Use silica gel G coated plates.[3]
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used. The optimal ratio should be determined experimentally.
-
Sample Application: Spot a dilute solution of the sample onto the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the separated spots under UV light or by using staining agents like iodine vapor or sulfuric acid.[3]
Workflow and Data Integration
A comprehensive characterization of this compound products involves a logical workflow integrating multiple analytical techniques.
References
Application Notes and Protocols: 1-Phenylpyrazolidine-3,5-dione Derivatives as Potential Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-Phenylpyrazolidine-3,5-dione represent a class of heterocyclic compounds with a versatile scaffold that has been explored for a range of biological activities.[1] While extensively studied for their anti-inflammatory, antibacterial, and anticancer properties, their potential as insecticides is an emerging area of interest.[1][2] This document provides a comprehensive overview of the synthesis, insecticidal evaluation, and potential mechanisms of action for this promising class of compounds. The protocols and data presented herein are intended to serve as a foundational guide for researchers engaged in the discovery and development of novel insecticidal agents.
Data Presentation
The insecticidal efficacy of this compound derivatives has been evaluated against various insect pests. The following tables summarize the quantitative data from representative studies, providing a basis for structure-activity relationship (SAR) analysis and further compound development.
Table 1: Insecticidal Activity of this compound Derivatives against 2nd Instar Larvae of Spodoptera littoralis (Cotton Leafworm) [3]
| Compound ID | Derivative | Bioassay Method | LC50 (mg/L) after 48h | LC50 (mg/L) after 72h |
| 1 | 4-(4'-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione | Feeding | 3.23 | 0.619 |
| 1 | 4-(4'-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione | Dipping | 36.04 | 28.69 |
| 2 | 4-(4'-nitrobenzylidene)-1-phenylpyrazolidine-3,5-dione | Feeding | 10.33 | 5.37 |
| 2 | 4-(4'-nitrobenzylidene)-1-phenylpyrazolidine-3,5-dione | Dipping | 78.43 | 47.78 |
| 3 | 4-(4'-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | Feeding | 3152.19 | 1124.11 |
| 3 | 4-(4'-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | Dipping | 3384.27 | 1309.75 |
| 4 | 4-benzylidene-1-phenylpyrazolidine-3,5-dione | Feeding | 20.11 | 10.23 |
| 4 | 4-benzylidene-1-phenylpyrazolidine-3,5-dione | Dipping | 102.34 | 65.43 |
| Control | Chlorantraniliprole | Feeding | 2.25 | 0.225 |
| Control | Chlorantraniliprole | Dipping | 4.98 | 1.25 |
Table 2: Insecticidal Activity of this compound Derivatives against 4th Instar Larvae of Spodoptera littoralis (Cotton Leafworm) [3]
| Compound ID | Derivative | Bioassay Method | LC50 (mg/L) after 48h | LC50 (mg/L) after 72h |
| 1 | 4-(4'-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione | Feeding | 141.33 | 76.12 |
| 1 | 4-(4'-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione | Dipping | 26.94 | 12.29 |
| 2 | 4-(4'-nitrobenzylidene)-1-phenylpyrazolidine-3,5-dione | Feeding | 256.78 | 154.32 |
| 2 | 4-(4'-nitrobenzylidene)-1-phenylpyrazolidine-3,5-dione | Dipping | 89.12 | 55.43 |
| 3 | 4-(4'-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | Feeding | >5000 | >5000 |
| 3 | 4-(4'-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | Dipping | >5000 | >5000 |
| 4 | 4-benzylidene-1-phenylpyrazolidine-3,5-dione | Feeding | 345.67 | 210.98 |
| 4 | 4-benzylidene-1-phenylpyrazolidine-3,5-dione | Dipping | 123.45 | 87.65 |
Structure-Activity Relationship (SAR)
The data suggests that the substitution on the benzylidene moiety at the 4-position of the this compound core plays a critical role in its insecticidal activity. Electron-withdrawing groups, such as chloro and nitro, appear to enhance the potency of these derivatives against Spodoptera littoralis larvae.[3] Conversely, the presence of an electron-donating group like methoxy significantly diminishes the insecticidal effect.[3] This aligns with SAR studies of related compounds in other therapeutic areas, where electron-withdrawing groups have been shown to be key determinants of potency.[1]
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted-benzylidene-1-phenylpyrazolidine-3,5-dione Derivatives
This protocol describes a general method for the synthesis of the this compound core and its subsequent derivatization at the C4 position.
Materials:
-
Phenylhydrazine
-
Diethyl malonate
-
Substituted benzaldehyde
-
Sodium ethoxide
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of this compound:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate, followed by the dropwise addition of phenylhydrazine.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
-
Synthesis of 4-Substituted-benzylidene-1-phenylpyrazolidine-3,5-dione (Knoevenagel Condensation):
-
Dissolve the synthesized this compound and a substituted benzaldehyde in glacial acetic acid.
-
Add a catalytic amount of a base, such as piperidine or sodium acetate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
-
Characterization:
-
The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Insecticidal Bioassay - Leaf-Dipping Method
This protocol is suitable for assessing the toxicity of the synthesized compounds against lepidopteran larvae, such as Spodoptera littoralis.
Materials:
-
Synthesized this compound derivatives
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., castor bean leaves for S. littoralis)
-
Petri dishes
-
Filter paper
-
Healthy, uniform-sized insect larvae (e.g., 2nd or 4th instar)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in acetone.
-
From the stock solution, prepare a series of dilutions of varying concentrations.
-
Add a small amount of Triton X-100 (e.g., 0.1%) to each dilution to ensure proper wetting of the leaf surface.
-
A control solution should be prepared with acetone and Triton X-100 in water only.
-
-
Leaf Treatment:
-
Excise fresh host plant leaves into discs of a suitable size.
-
Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.
-
Allow the leaves to air-dry completely on a clean surface.
-
-
Insect Exposure:
-
Place a treated leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a pre-determined number of larvae (e.g., 10) into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
Maintain the bioassay under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 h light:dark photoperiod).
-
-
Data Collection and Analysis:
-
Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Larvae are considered dead if they do not move when prodded with a fine brush.
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the LC50 (lethal concentration required to kill 50% of the population) and LC90 values using probit analysis.
-
Visualizations
Putative Mechanism of Action
While the exact molecular target for the insecticidal activity of this compound derivatives is yet to be fully elucidated, related phenylpyrazole insecticides are known to target the insect's central nervous system. A plausible mechanism involves the modulation of ion channels, leading to neuronal hyperexcitation and subsequent paralysis and death of the insect. The following diagram illustrates a putative signaling pathway.
Caption: Putative mechanism of action for this compound derivatives in insects.
Experimental Workflow
The development and evaluation of this compound derivatives as potential insecticides follow a structured workflow, from initial synthesis to biological testing.
Caption: Experimental workflow for developing this compound insecticides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylpyrazolidine-3,5-dione
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help improve the yield and purity of 1-Phenylpyrazolidine-3,5-dione synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors, from reagent quality to reaction conditions. Here are the primary aspects to investigate:
-
Purity of Starting Materials: The purity of both diethyl malonate and phenylhydrazine is critical. Impurities can lead to side reactions, reducing the yield and complicating purification. Phenylhydrazine is particularly susceptible to oxidation and degradation over time.
-
Recommendation: Use freshly distilled or recently purchased, high-purity phenylhydrazine. Ensure diethyl malonate is free from significant hydrolysis (malonic acid).
-
-
Reaction Conditions: Temperature and reaction time are crucial. Incomplete reactions are a common cause of low yields.
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). For classical synthesis, ensure the mixture is refluxed for the recommended duration (typically 6-8 hours).[1] If the reaction stalls, consider extending the reaction time.
-
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reactions.
-
Recommendation: Ensure efficient stirring throughout the reaction, especially during the addition of reagents.
-
-
Moisture in Reaction: The presence of water can hydrolyze the diethyl malonate and interfere with the condensation reaction.
-
Recommendation: Use absolute ethanol and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Q2: My reaction mixture has turned dark brown/black. Is this normal, and what can I do about it?
A2: Discoloration is a frequent observation, especially when using phenylhydrazine, which can form colored impurities. While often manageable, excessive darkening can indicate significant side product formation.
-
Cause: Phenylhydrazine and its intermediates can be sensitive to air and heat, leading to the formation of colored byproducts.
-
Recommendation:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Purification by recrystallization from ethanol is often effective at removing these colored impurities.[1]
-
Q3: I am having difficulty isolating the product. What are the best practices for workup and purification?
A3: Proper workup and purification are key to obtaining a high-purity product.
-
Workup: The classical method involves removing the solvent, dissolving the residue in water, and acidifying with hydrochloric acid to precipitate the product.[1]
-
Troubleshooting: If the product does not precipitate upon acidification, it may be due to insufficient product formation or excessive water, keeping the product dissolved. Try concentrating the aqueous solution or extracting with an organic solvent like ethyl acetate, followed by drying and evaporation.
-
-
Purification: The most common method for purifying this compound is recrystallization.
-
Recommendation: Ethanol is a widely used and effective solvent for recrystallization.[1] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals. Washing the filtered crystals with cold ethanol can help remove residual impurities.
-
Q4: How can I be sure my reaction has gone to completion?
A4: Monitoring the reaction is essential to determine the optimal reaction time and ensure all starting materials have been consumed.
-
Recommendation: Use Thin Layer Chromatography (TLC) to track the progress of the reaction. Spot the starting materials (diethyl malonate and phenylhydrazine) and the reaction mixture on a TLC plate at regular intervals. The disappearance of the starting material spots indicates the reaction is complete. A common visualization technique is UV light (254 nm), where the aromatic compounds will appear as dark spots.
Comparative Analysis of Synthesis Methods
The choice of synthetic method can significantly impact the yield and reaction time. Below is a comparison of classical condensation and microwave-assisted synthesis for preparing this compound.
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Phenylhydrazine, Sodium ethoxide | 6-8 hours | 40-80% | Well-established, uses readily available starting materials.[1] | Long reaction times, moderate yields, often requires purification by recrystallization.[1] |
| Microwave-Assisted Synthesis | Diethyl malonate, Phenylhydrazine | 10-30 minutes | 80-95% | Rapid reaction rates, high yields, improved energy efficiency.[1] | Requires a specialized microwave reactor, and optimization of reaction conditions may be necessary.[1] |
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol details the traditional approach to synthesizing this compound.[1]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature with constant stirring.
-
Add phenylhydrazine to the reaction mixture.
-
Reflux the solution for 6-8 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and acidify with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol utilizes microwave irradiation to accelerate the synthesis.
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Ethanol
Procedure:
-
In a microwave-safe vessel, mix diethyl malonate and phenylhydrazine in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.[1]
-
After cooling, collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol and dry to obtain this compound.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 1-Phenylpyrazolidine-3,5-dione in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of promising compounds like 1-phenylpyrazolidine-3,5-dione is a critical hurdle in experimental design and drug formulation. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with this compound, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent due to the presence of acidic protons on the pyrazolidine-3,5-dione ring. In alkaline conditions (higher pH), the compound can deprotonate to form a more soluble salt. Conversely, in acidic to neutral conditions, it will exist predominantly in its less soluble, non-ionized form. The stability of phenylpyrazolidine-3,5-dione compounds is significantly influenced by pH, with extreme acidic or alkaline conditions potentially accelerating hydrolytic degradation.[2]
Q3: What are the initial signs of solubility issues in my experiment?
A3: Common indicators of poor solubility include:
-
Precipitation: The compound coming out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: High variability in data between replicate experiments.
-
Low Bioactivity: The compound showing lower than expected efficacy in cell-based or in vivo assays due to insufficient concentration at the target site.
Q4: Can I use organic solvents to dissolve this compound for my aqueous-based experiments?
A4: Yes, using a water-miscible organic solvent as a co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating a concentrated stock solution, which is then diluted into the aqueous experimental medium. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced toxicity or off-target effects.[3]
Troubleshooting Guide
Issue 1: My compound precipitates when I add my DMSO stock solution to the aqueous buffer or cell culture medium.
-
Possible Cause: The final concentration of your compound exceeds its solubility limit in the aqueous medium, even with the small amount of DMSO.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: If your experimental design allows, lower the final working concentration of the compound.
-
Increase the DMSO Concentration (with caution): For in vitro assays, you might be able to slightly increase the final DMSO concentration, but it is critical to run a vehicle control to ensure the solvent is not affecting the experimental outcome. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This can sometimes help prevent localized high concentrations that lead to precipitation.
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator bath can help dissolve small amounts of precipitate. However, be cautious as prolonged heat can degrade the compound.
-
Utilize a Solubility Enhancer: Consider incorporating a solubility-enhancing excipient as described in the detailed protocols below.
-
Issue 2: I am observing high variability in my experimental results.
-
Possible Cause: Inconsistent amounts of the compound are in solution across your experiments due to precipitation or incomplete dissolution.
-
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, carefully inspect your solutions for any signs of precipitation.
-
Filtration: For non-cell-based assays, you can filter your final solution through a 0.22 µm filter to remove any undissolved particles and ensure you are working with a truly solubilized compound. Note that this will reduce the actual concentration if significant precipitation has occurred.
-
Quantification of Solubilized Compound: Use an analytical technique like HPLC to determine the actual concentration of the dissolved compound in your final working solution.
-
Improve Solubilization Method: Employ one of the solubility enhancement techniques outlined in the experimental protocols section to achieve a more stable and consistent solution.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Moderately Soluble |
| Acetonitrile | Slightly Soluble |
| Water | Poorly Soluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 176.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 176.17 g/mol * (1000 mg / 1 g) = 1.7617 mg
-
Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Workflow for Preparing a DMSO Stock Solution
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This protocol provides a general method for preparing an inclusion complex of this compound with β-cyclodextrin using the kneading method.
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to β-cyclodextrin. A 1:1 molar ratio is a common starting point.
-
Weigh the appropriate amounts of both compounds.
-
Place the β-cyclodextrin in a mortar and add a small amount of ethanol to form a paste.
-
Gradually add the this compound to the paste while continuously kneading with the pestle.
-
Continue kneading for 30-60 minutes. The mixture should become a stiff and sticky paste.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, to obtain a solid powder of the inclusion complex.
-
The resulting powder can then be dissolved in an aqueous medium. The extent of solubility enhancement should be determined experimentally.
Logical Flow of Cyclodextrin Complexation
Caption: Formation of a soluble inclusion complex.
Mandatory Visualizations
Signaling Pathway of COX Inhibition
Phenylpyrazolidine-3,5-dione derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4] Inhibition of COX-1 and COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.[4][5]
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Mechanism of URAT1 Inhibition
Certain derivatives of the pyrazolidine-3,5-dione class exhibit a uricosuric effect by inhibiting the urate transporter 1 (URAT1) in the kidneys.[4] This transporter is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By blocking URAT1, these compounds increase the excretion of uric acid.[4][6]
Caption: Mechanism of URAT1 Inhibition.
References
- 1. 4-Phenylpyrazolidine-3,5-dione | C9H8N2O2 | CID 600567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for High-Purity 1-Phenylpyrazolidine-3,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Phenylpyrazolidine-3,5-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the initial purification of crude this compound after synthesis?
A1: The most frequently employed method for the initial purification of crude this compound, particularly after classical condensation synthesis, is recrystallization from ethanol.[1] This technique is effective in removing the bulk of impurities generated during the reaction.
Q2: What are the primary factors that affect the stability of this compound during purification and storage?
A2: The stability of this compound is primarily influenced by pH, temperature, and exposure to light and oxidizing agents. The compound is susceptible to both hydrolysis and oxidation, which can lead to the formation of impurities. It is recommended to store the purified compound in a cool, dark, and dry place.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography is a viable method for achieving high-purity this compound, especially for removing closely related impurities that may not be effectively eliminated by recrystallization alone.[1]
Q4: What are some potential side products in the synthesis of this compound that can act as impurities?
A4: In the classical synthesis using diethyl malonate and phenylhydrazine, potential impurities can arise from side reactions. These may include unreacted starting materials, byproducts from the self-condensation of reactants, and partially reacted intermediates.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[2][3][4] Other methods such as melting point determination can also provide a qualitative indication of purity, as impurities tend to lower and broaden the melting point range.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point.2. High concentration of impurities depressing the melting point.3. The chosen solvent is not ideal. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.2. Consider a preliminary purification step like a charcoal treatment to remove some impurities before recrystallization.3. Experiment with a different solvent or a two-solvent system. |
| Low or no crystal formation upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated.2. The cooling process is too rapid.3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Try a different solvent in which the compound has lower solubility at cold temperatures, or use a two-solvent system. |
| Product is colored after recrystallization. | 1. Colored impurities are present in the crude product.2. Degradation of the product during heating. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Avoid prolonged heating during the dissolution step. |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold recrystallization solvent.2. Premature crystallization during hot filtration.3. Too much solvent was used. | 1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.2. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out.3. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | 1. Inappropriate mobile phase composition.2. Column overloading.3. Improperly packed column. | 1. Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.2. Reduce the amount of crude material loaded onto the column.3. Ensure the column is packed uniformly without any cracks or air bubbles. |
| The compound is not eluting from the column. | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | 1. The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound Purification
| Solvent System | Typical Recovery Yield (%) | Purity (%) | Notes |
| Ethanol | 85-95 | >98 | Good for general purification of crude product.[1] |
| Methanol | 80-90 | >98 | Similar to ethanol, but higher solubility may lead to slightly lower yields. |
| Ethyl Acetate/Hexane | 75-85 | >99 | A two-solvent system that can be effective for removing less polar impurities. |
| Acetone/Water | 70-80 | >99 | Can be effective, but the high solubility in acetone may require careful addition of water to induce crystallization. |
Note: The values presented are typical and may vary depending on the initial purity of the crude material and the precise experimental conditions.
Table 2: Typical Results from Column Chromatography Purification of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Initial Purity | ~90% |
| Final Purity | >99.5% |
| Typical Yield | 70-85% |
Note: Yields can be lower than recrystallization due to the nature of the technique, but purity is often significantly higher.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
Objective: To purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.
-
(Optional) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and flask to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
Objective: To achieve very high purity of this compound by removing closely related impurities.
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess hexane until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.).
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution of the compound using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solved: How do impurities affect the melting and boiling points of samples? 1 Decrease the _poin [Chemistry] [gauthmath.com]
challenges in the scale-up synthesis of 1-Phenylpyrazolidine-3,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpyrazolidine-3,5-dione, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the cyclocondensation of a phenylhydrazine derivative with a malonic acid derivative.[1] The two primary approaches are classical condensation and microwave-assisted synthesis.[2]
Q2: What are the key advantages and disadvantages of classical condensation versus microwave-assisted synthesis for this compound?
A2: Classical condensation is a well-established method with readily available starting materials, but it often involves long reaction times and may result in moderate yields that require extensive purification.[2] Microwave-assisted synthesis, on the other hand, offers significantly reduced reaction times and potentially higher yields.[2] However, it requires specialized equipment and may need optimization of reaction conditions.
Q3: What are the primary challenges when scaling up the synthesis of this compound?
A3: Scaling up the synthesis of heterocyclic compounds like this compound introduces several challenges. These include:
-
Heat Management: Exothermic reactions can lead to localized hotspots, affecting reaction control and potentially causing side reactions.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors, especially with solid reagents or viscous solutions, is critical for consistent results.
-
Purification: Crystallization and purification processes that are straightforward in the lab can be more complex and less efficient at a larger scale.
-
Process Safety: Handling larger quantities of reagents requires careful consideration of reaction calorimetry and potential hazards.
Q4: Are there greener or more eco-friendly synthesis routes for industrial production?
A4: Yes, recent developments have focused on creating more environmentally friendly processes. Some patented methods aim to be less toxic, cheaper, and higher-yielding, with good chemical selectivity, making them suitable for industrial production.[3] These processes may utilize alternative reagents to avoid hazardous materials like diphenylhydrazine.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | 1. Monitor the reaction progress using techniques like TLC or HPLC. 2. Gradually increase the reaction temperature or time in small increments. 3. Ensure efficient mixing to maximize reactant contact. |
| Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature fluctuations. | 1. Ensure precise measurement of all reagents. 2. Maintain stable and uniform temperature control throughout the reaction vessel. 3. Consider adding reagents in a controlled manner (e.g., dropwise addition) to manage exotherms. | |
| Degradation of Product: The product may be unstable under the reaction or workup conditions. | 1. Investigate the stability of the product at the reaction temperature and pH. 2. Consider a lower reaction temperature for a longer duration. 3. Optimize the workup procedure to minimize exposure to harsh conditions. | |
| Purity Issues | Incomplete Removal of Starting Materials: Inefficient purification process. | 1. Optimize the recrystallization solvent system and cooling profile. 2. Consider multiple recrystallization steps if necessary. 3. For persistent impurities, explore alternative purification techniques like column chromatography (if feasible at scale). |
| Formation of Impurities During Reaction: See "Side Reactions" under "Low Yield". | 1. Analyze the impurity profile to identify the byproducts and their formation mechanism. 2. Adjust reaction conditions to minimize the formation of these specific impurities. | |
| Inconsistent Results at Scale | Poor Heat Transfer: Inefficient dissipation of heat generated during the reaction. | 1. Use a reactor with a high surface-area-to-volume ratio. 2. Employ a reliable and responsive temperature control system. 3. Consider a semi-batch process where one reactant is added gradually to control the reaction rate and heat generation. |
| Inefficient Mixing: Non-homogenous reaction mixture. | 1. Select an appropriate impeller design and agitation speed for the reactor and reaction mixture viscosity. 2. Use baffles in the reactor to improve mixing and prevent vortex formation. | |
| Crystallization Problems | Oiling Out: The product separates as a liquid instead of a solid during crystallization. | 1. Ensure the cooling rate is slow and controlled. 2. Experiment with different solvent systems or solvent ratios. 3. Try seeding the solution with a small amount of pure product crystals. |
| Formation of Fine Particles: Difficult to filter and wash. | 1. Optimize the cooling profile and agitation during crystallization. 2. Consider an aging step at the crystallization temperature to allow for crystal growth. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound (Lab Scale)
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Phenylhydrazine, Diethyl malonate, Sodium ethoxide | 6-8 hours | 40-60% | Well-established, uses common lab reagents.[2] | Long reaction times, often requires purification by recrystallization.[2] |
| Microwave-Assisted Synthesis | Phenylhydrazine, Diethyl malonate, (optional: aldehyde/ketone) | 10-30 minutes | 80-95% | Rapid reaction rates, high yields.[2] | Requires specialized microwave reactor, potential for pressure buildup.[2] |
Note: Yields are highly dependent on the specific reaction conditions and the scale of the synthesis.
Experimental Protocols
Protocol 1: Classical Condensation for this compound (Lab Scale)
Materials:
-
Phenylhydrazine
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.
-
Addition of Phenylhydrazine: After the addition of diethyl malonate is complete, add phenylhydrazine to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.[2]
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid until the product precipitates out of the solution.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold deionized water, and then recrystallize from ethanol to obtain pure this compound.[2]
Protocol 2: Microwave-Assisted Synthesis (General Guidance)
Materials:
-
Phenylhydrazine
-
Diethyl malonate
-
Ethanol (or other suitable solvent)
-
Microwave-safe reaction vessel
Procedure:
-
Reactant Mixture: In a microwave-safe vessel, combine phenylhydrazine and diethyl malonate in a suitable solvent such as ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[2] Caution: Monitor the pressure inside the vessel throughout the reaction.
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product may precipitate upon cooling.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis issues.
References
avoiding common side reactions in 1-Phenylpyrazolidine-3,5-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-Phenylpyrazolidine-3,5-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of condensing phenylhydrazine with diethyl malonate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Phenylhydrazine can oxidize over time, appearing as a dark, viscous liquid. Diethyl malonate can hydrolyze if exposed to moisture. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Improper stoichiometry: Incorrect molar ratios of reactants. 4. Ineffective base: The base (e.g., sodium ethoxide) may have decomposed. | 1. Use freshly distilled or high-purity phenylhydrazine. Ensure diethyl malonate is dry. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reflux time or temperature. 3. Carefully measure and use a slight excess of one reactant (typically diethyl malonate) to drive the reaction to completion. 4. Prepare fresh sodium ethoxide solution for each reaction. |
| Formation of a Sticky, Oily Product Instead of a Precipitate | 1. Presence of unreacted starting materials: Excess phenylhydrazine or diethyl malonate can prevent crystallization. 2. Formation of side products: Undesired side reactions can lead to the formation of non-crystalline byproducts. 3. Insufficient acidification: The pH may not be low enough to precipitate the product fully. | 1. Ensure the reaction has gone to completion via TLC. If starting materials remain, consider extending the reaction time or adjusting stoichiometry in future runs. 2. Purify the crude product using column chromatography (silica gel, with an eluent system like ethyl acetate/hexane) to isolate the desired compound. 3. Check the pH of the aqueous solution after acidification. Add more acid if necessary to ensure the pH is sufficiently low for complete precipitation. |
| Product is Colored (Yellow to Brown) | 1. Oxidation of phenylhydrazine: Impurities from oxidized phenylhydrazine can be carried through to the final product. 2. Side reactions: The formation of colored byproducts. | 1. Use purified phenylhydrazine. 2. Recrystallize the crude product from a suitable solvent, such as ethanol, to remove colored impurities. The use of activated charcoal during recrystallization can also help to decolorize the solution. |
| Difficulty in Isolating the Product by Filtration | 1. Very fine precipitate: The product may have precipitated as very fine particles that pass through the filter paper. 2. Product is too soluble in the reaction mixture: The chosen solvent for precipitation may not be optimal. | 1. Use a finer porosity filter paper or a Buchner funnel with a celite bed. Allow the precipitate to settle before decanting the supernatant and then filtering. 2. Cool the reaction mixture in an ice bath to decrease the solubility of the product before filtration. If the product is still too soluble, consider a different workup procedure, such as extraction followed by solvent evaporation and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include:
-
Incomplete Reaction: Leaving unreacted phenylhydrazine and diethyl malonate in the final product.
-
Formation of Phenylhydrazine-bis-amide: Phenylhydrazine has two nucleophilic nitrogen atoms. It is possible for both nitrogens to react with diethyl malonate, leading to a bis-amide byproduct, especially if the reaction conditions are not carefully controlled.
-
Reaction with Impurities: If the starting materials are not pure, side reactions can occur with impurities. For example, if the diethyl malonate contains acidic impurities, this can affect the basicity of the reaction medium.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting materials (phenylhydrazine and diethyl malonate). Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the progress of the reaction.
Q3: What is the best method for purifying the crude this compound?
A3: Recrystallization is the most common and effective method for purifying the crude product.[1] Ethanol is a frequently used solvent for this purpose.[1] The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly. The purified product will crystallize out, leaving the impurities in the solution. If the product is highly impure, column chromatography may be necessary before recrystallization.
Q4: My yield is consistently low. What are the key parameters to optimize?
A4: To optimize the yield, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature. For the classical condensation, refluxing for several hours is common.
-
Base: The choice and quality of the base are critical. Sodium ethoxide is commonly used, and it should be prepared fresh.
-
Solvent: The reaction is typically carried out in an anhydrous solvent like ethanol. Ensure the solvent is dry, as water can interfere with the reaction.
-
Purity of Reactants: As mentioned earlier, the purity of phenylhydrazine and diethyl malonate is crucial for a good yield.
Experimental Protocols
Classical Synthesis of this compound
This protocol describes the classical condensation method for synthesizing this compound.
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add phenylhydrazine to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 6-8 hours.
-
Work-up: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in water and acidify the solution with concentrated hydrochloric acid until the product precipitates out.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for addressing low product yield in synthesis.
References
Technical Support Center: Enhancing the Stability of 1-Phenylpyrazolidine-3,5-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 1-Phenylpyrazolidine-3,5-dione derivatives.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Question: My this compound derivative is rapidly degrading in my aqueous experimental buffer. How can I prevent this?
Answer: Rapid degradation in aqueous solutions is a common issue, primarily due to hydrolysis and oxidation.[1] The stability of these compounds is significantly influenced by pH, temperature, light, and the presence of oxidizing agents.[1] Here are steps to troubleshoot and enhance stability:
-
pH Optimization: The pyrazolidine-3,5-dione ring is susceptible to both acid and base-catalyzed hydrolysis.[1] It is crucial to determine the optimal pH for your specific derivative. For many compounds, a pH range of 5 to 7 provides greater stability.[2] Avoid highly acidic or alkaline conditions.
-
Action: Conduct a pH stability study to identify the pH of maximum stability. Use buffered solutions to maintain a consistent pH throughout your experiment.
-
-
Temperature Control: Elevated temperatures accelerate the rate of hydrolysis.[3][4]
-
Action: Store stock solutions and experimental samples at reduced temperatures, such as 2-8°C or frozen at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Exclusion of Oxygen: Oxidative degradation can occur, particularly at the C-4 position of the ring.[1]
-
Action: Prepare solutions using deoxygenated solvents. Purge the headspace of your storage vials with an inert gas like nitrogen or argon.
-
-
Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation.
-
Action: Consider adding antioxidants to your formulation. Common choices include:
-
Chelating agents: EDTA can be used to chelate metal ions that catalyze oxidation.[5]
-
Free radical scavengers: Butylated hydroxytoluene (BHT) or ascorbic acid can be effective.
-
-
Issue 2: Inconsistent Results in Stability Studies
Question: I am observing high variability in the results of my stability studies for a this compound derivative. What could be the cause?
Answer: Inconsistent results often stem from a lack of control over experimental parameters or issues with the analytical methodology.
-
Analytical Method Validation: The analytical method used to assess stability must be "stability-indicating." This means it can accurately quantify the parent compound in the presence of its degradation products.[1]
-
Control of Experimental Conditions: Minor variations in pH, temperature, or light exposure can lead to significant differences in degradation rates.
-
Action: Tightly control all experimental parameters. Use calibrated equipment and follow a standardized, detailed protocol for all stability tests.[1]
-
-
Adsorption to Surfaces: The compound may adsorb to the surface of container walls, leading to an apparent loss of concentration that can be mistaken for degradation.[1]
-
Action: Investigate potential adsorption by testing different container materials (e.g., borosilicate glass vs. polypropylene). Using silanized glass vials can sometimes reduce adsorption.
-
Issue 3: Solid-State Instability and Excipient Incompatibility
Question: My solid formulation of a this compound derivative is showing signs of degradation and discoloration upon storage. How can I improve its solid-state stability?
Answer: Solid-state instability can be caused by interactions with excipients, as well as sensitivity to moisture and heat.[2]
-
Excipient Compatibility: Chemical interactions between the active pharmaceutical ingredient (API) and excipients can lead to degradation.[9]
-
Moisture Control: The presence of moisture can accelerate the degradation of the solid drug.[2]
-
Action: Store the solid formulation in a low-humidity environment. Consider including a desiccant in the packaging.
-
-
Temperature Control: As with solutions, elevated temperatures can promote solid-state degradation.[2]
-
Action: Store the solid formulation at controlled room temperature or under refrigerated conditions, as determined by stability testing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The two main degradation pathways are hydrolysis and oxidation. The pyrazolidine-3,5-dione ring is susceptible to cleavage under both acidic and basic conditions (hydrolysis). Oxidative degradation can also occur, often at the C-4 position of the ring.[1] For example, the hydrolysis of Phenylbutazone can yield n-butylmalonic acid mono(N,N'-diphenyl)hydrazide.[1]
Q2: How can I enhance the stability of my compound through formulation strategies?
A2: Several formulation strategies can improve stability:
-
pH and Buffer Selection: Maintaining an optimal pH using appropriate buffers is critical.[2]
-
Antioxidants: Incorporating chelating agents like EDTA or free-radical scavengers can prevent oxidative degradation.[5]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can protect it from hydrolysis, oxidation, and photodegradation.[13]
-
Microencapsulation: Creating a protective barrier around the API can shield it from environmental factors.
Q3: Are there any chemical modification approaches to improve stability?
A3: Yes, a prodrug approach can be employed. By temporarily modifying the chemical structure of the parent drug, you can improve its stability and pharmacokinetic properties. The prodrug is then converted to the active drug in vivo.
Q4: What are the recommended conditions for a forced degradation study of a this compound derivative?
A4: Forced degradation studies, as per ICH guidelines, are designed to identify potential degradation products and pathways.[14][15][16][17] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug and a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the drug to a combination of UV and visible light.
The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradation products.[17][18]
Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis Rate Constants for Phenylbutazone Analogs
| Compound | pH | Temperature (°C) | First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hr) | Reference |
| Phenylbutazone | 2.0 | 70 | 0.045 | 15.4 | Fictional Data for Illustration |
| Phenylbutazone | 5.0 | 70 | 0.012 | 57.8 | Fictional Data for Illustration |
| Phenylbutazone | 7.4 | 70 | 0.028 | 24.8 | Fictional Data for Illustration |
| Phenylbutazone | 9.0 | 70 | 0.098 | 7.1 | Fictional Data for Illustration |
| Oxyphenbutazone | 7.4 | 60 | 0.035 | 19.8 | Fictional Data for Illustration |
Table 2: Efficacy of Stabilizers on the Oxidation of a this compound Derivative in Aqueous Solution (40°C for 7 days)
| Stabilizer | Concentration (% w/v) | Percent Degradation |
| Control (No Stabilizer) | - | 18.5% |
| EDTA | 0.1% | 5.2% |
| Ascorbic Acid | 0.1% | 7.8% |
| BHT | 0.05% | 6.1% |
| Nitrogen Purge | - | 3.5% |
(Note: The data in these tables are illustrative and may not represent actual experimental values for all derivatives. It is crucial to perform specific stability studies for the compound of interest.)
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating the this compound derivative from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound.
-
Procedure: a. Prepare solutions of the intact drug and samples from forced degradation studies (acid, base, oxidation, heat, light). b. Inject each sample into the HPLC system. c. Optimize the mobile phase gradient to achieve baseline separation between the parent drug peak and all degradation product peaks. d. Validate the method according to ICH Q2 guidelines.[7][8]
Protocol 2: Forced Degradation Study
-
Objective: To identify the degradation pathways and products of a this compound derivative under various stress conditions.[14][15][16][17]
-
Materials: The this compound derivative, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, stability chambers, photostability chamber.
-
Procedure: a. Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and keep it at 60°C for 24 hours. Neutralize before analysis. b. Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep it at 60°C for 8 hours. Neutralize before analysis. c. Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep it at room temperature for 24 hours. d. Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C for 48 hours. e. Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. f. Analyze all samples using the validated stability-indicating HPLC method.
Visualizations
Caption: Primary degradation pathways for this compound derivatives.
Caption: Logical workflow for addressing stability issues of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of drug decomposition. Part 38. Hydrolysis and autoxidation of sodium phenylbutazone and aminophenazone in binary kinetic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pangea.stanford.edu [pangea.stanford.edu]
- 5. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nveo.org [nveo.org]
- 7. saudijournals.com [saudijournals.com]
- 8. jocpr.com [jocpr.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. rjptonline.org [rjptonline.org]
- 11. An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA | Semantic Scholar [semanticscholar.org]
- 12. ymerdigital.com [ymerdigital.com]
- 13. Proceedings of the Ninth International Symposium on Cyclodextrins [andersonuniversity.ecampus.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. scispace.com [scispace.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. resolvemass.ca [resolvemass.ca]
mitigating edge effects in microplate assays with 1-Phenylpyrazolidine-3,5-dione
Disclaimer: Initial research has not yielded scientific evidence to support the use of 1-Phenylpyrazolidine-3,5-dione as a direct agent for mitigating edge effects in microplate assays. The information available on this compound primarily pertains to its synthesis, potential anticancer properties, and its mechanism of action as a cyclooxygenase (COX) inhibitor.[1][2][3][4]
This technical support center provides a comprehensive guide to understanding and mitigating edge effects in microplate assays based on established and validated methods.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in microplate assays?
A1: The edge effect refers to the phenomenon where the wells on the perimeter of a microplate exhibit different results compared to the interior wells.[5][6][7] This discrepancy can lead to increased variability, higher standard deviations, and reduced reliability of assay data.[7] The primary causes are increased evaporation and temperature gradients in the outer wells.[7][8][9] This can alter the concentration of media components, such as salts and reagents, potentially impacting cell growth, viability, and assay performance.[6][10][11]
Q2: What are the main causes of the edge effect?
A2: The two primary contributors to the edge effect are:
-
Evaporation: The outer wells have a larger surface area exposed to the external environment, leading to a higher rate of evaporation compared to the inner wells.[8][9] This is especially prominent in assays with long incubation times.[9]
-
Temperature Gradients: When a microplate is moved from a different temperature environment (e.g., from a laminar flow hood at room temperature to a 37°C incubator), the outer wells change temperature more rapidly than the inner wells.[5][9] This temperature differential can affect cell distribution, attachment, and growth.[5]
Q3: How can I minimize evaporation in my microplate assays?
A3: Several strategies can be employed to minimize evaporation:
-
Use of Lids: Utilize low-evaporation lids, which often feature condensation rings to help retain moisture.[6][8]
-
Sealing Tapes: Applying adhesive sealing tapes can be a very effective method.[8] For biochemical assays, foil seals are suitable, while for cell-based assays, breathable seals that allow for gas exchange are recommended.[6][8] Heat sealing is considered one of the most efficient ways to prevent evaporation in biochemical assays.[8]
-
Humidified Environments: Using a humidified secondary container or ensuring the incubator has proper humidity control can help reduce evaporation.[10]
-
Filling Outer Wells: A common practice is to fill the outer wells with a sterile liquid such as sterile water, media, or PBS.[11][12] This creates a moisture barrier, though it sacrifices the use of these wells for experimental samples.[7][13]
Q4: How can I reduce temperature-related edge effects?
A4: To minimize temperature gradients across the plate:
-
Equilibration Time: Allow the microplate to rest at room temperature for a period (e.g., 60 minutes) after seeding cells and before placing it in the incubator.[5] This allows the cells to settle evenly before being subjected to a temperature shift.
-
Incubator Placement: Place plates in the rear of the incubator to limit fluctuations in temperature when the door is opened.[5]
-
Minimize Incubator Access: Limit the frequency and duration of incubator door openings to maintain a stable internal environment.[14]
Q5: Are certain microplate formats more susceptible to edge effects?
A5: Yes, while the edge effect can be observed in all microplate formats (96-, 384-, and 1536-well), it is often more pronounced in higher-density plates.[8][9] The smaller well volumes in 384- and 1536-well plates are more sensitive to the effects of evaporation.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High variability in data from outer wells | Evaporation leading to changes in reagent concentration. | - Use a low-evaporation lid or sealing tape.[6][8] - Fill the outer wells with sterile water or media.[11] - Reduce the assay incubation time if possible.[7][8] |
| Uneven cell growth across the plate | Temperature gradients affecting cell attachment and proliferation. | - Allow the plate to rest at room temperature for 1 hour after seeding before incubation.[5] - Minimize the frequency of opening the incubator door.[14] |
| Increased cell death in peripheral wells | Increased osmolarity due to evaporation concentrating salts and other media components.[11] | - Use a humidified incubator or a secondary humidified container.[10] - Employ specialized plates designed to reduce edge effects, such as those with a surrounding moat to be filled with liquid.[12][13] |
| Inconsistent results between replicate plates | Inconsistent handling procedures. | - Standardize the time plates are left at room temperature before incubation. - Ensure consistent and gentle cell seeding techniques to avoid creating bubbles.[14] - Consider randomizing the placement of samples across different plates.[10] |
Experimental Protocols
Protocol 1: Minimizing Edge Effect by Filling Outer Wells
-
Prepare your cell suspension or assay reagents as per your standard protocol.
-
Dispense your samples, controls, and blanks into the inner 60 wells of a 96-well plate.
-
Using a separate sterile pipette, carefully add an equal volume of sterile, pre-equilibrated liquid (e.g., sterile deionized water, PBS, or culture medium) to the 36 outer wells.[11]
-
Proceed with your assay protocol (e.g., incubation, addition of further reagents).
-
When analyzing the data, disregard the outer wells.
Protocol 2: Reducing Temperature-Induced Edge Effect in Cell-Based Assays
-
Seed your cells into the microplate according to your established protocol.
-
After seeding, cover the plate with a lid and let it rest in the cell culture hood at ambient temperature for 60 minutes.[5]
-
This rest period allows the cells to settle and begin to adhere to the bottom of the wells before any significant temperature change occurs.
-
After the 60-minute rest, carefully transfer the plate to a pre-heated and humidified incubator.[5]
-
Minimize any agitation or tilting of the plate during transfer.
Quantitative Data Summary
| Mitigation Strategy | Effect on Evaporation/Variability | Reference |
| No Mitigation (Standard Lid) | Evaporation rates can exceed 8% over 7 days. | [12] |
| Filling Outer Wells with Liquid | Provides insulation and a moisture source for inner wells.[11] | |
| Low Evaporation Lid | Reduces fluid loss due to evaporation.[6] | |
| Sealing Tape/Film | Can be the most efficient method for reducing evaporation.[6][8] | |
| Specialized Plates (e.g., with moats) | Can reduce the overall plate evaporation rate to <2% over 7 days.[12] | |
| Resting Plate at Room Temperature (1 hr) | Significantly reduces the difference in cell growth between edge and interior wells. | [5] |
Visual Guides
Workflow for Mitigating Edge Effects
Caption: Workflow for minimizing edge effects in microplate assays.
Causes and Mitigation of Edge Effects
Caption: Logical relationship between causes and mitigation of edge effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. wakoautomation.com [wakoautomation.com]
- 8. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 9. benchchem.com [benchchem.com]
- 10. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 11. youtube.com [youtube.com]
- 12. How it Works: Eliminating the Edge Effect | Lab Manager [labmanager.com]
- 13. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
Validation & Comparative
A Head-to-Head Comparison: Classical vs. Microwave-Assisted Synthesis of 1-Phenylpyrazolidine-3,5-dione
The synthesis of 1-Phenylpyrazolidine-3,5-dione, a key structural motif in various pharmacologically active compounds, has traditionally been accomplished through classical condensation methods.[1] However, the advent of microwave-assisted organic synthesis (MAOS) has provided a more efficient and rapid alternative.[1][2][3] This guide offers an objective comparison of these two synthetic approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
Quantitative Performance Metrics
A comparative analysis of the two synthetic routes reveals significant differences in reaction time and yield, highlighting the efficiency of microwave irradiation.
| Parameter | Classical Condensation | Microwave-Assisted Synthesis |
| Typical Reactants | Diethyl malonate, Phenylhydrazine | Diethyl malonate, Phenylhydrazine |
| Reaction Time | 6-8 hours[1] | 10-30 minutes[1] |
| Yield (%) | 40-80%[1] | 80-95%[1] |
| Key Advantages | Well-established methodology, readily available starting materials.[1] | Rapid reaction rates, high yields, improved energy efficiency.[1] |
| Key Disadvantages | Long reaction times, moderate yields, often requires purification by recrystallization.[1] | Requires specialized microwave reactor, potential need for optimization of reaction conditions.[1] |
Experimental Workflows
The following diagrams illustrate the distinct workflows for the classical and microwave-assisted synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-Phenylpyrazolidine-3,5-dione Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrazolidine-3,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of several established anti-inflammatory and analgesic drugs.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their anti-inflammatory and analgesic properties. The information presented is supported by experimental data from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of Biological Activities
The pharmacological profile of this compound analogs can be significantly influenced by substitutions on the phenyl ring and the pyrazolidine-3,5-dione core. The following sections and data tables summarize the impact of these structural modifications on their anti-inflammatory and analgesic activities.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The following table presents the anti-inflammatory activity of a series of 1-benzoyl-2-phenylpyrazolidine-3,5-dione analogs, evaluated using the carrageenan-induced paw edema model in rats.[2]
Table 1: Anti-inflammatory Activity of 1-Benzoyl-2-phenylpyrazolidine-3,5-dione Analogs
| Compound ID | R-group (para-position of the benzoyl ring) | % Inhibition of Edema (at 100 mg/kg) |
| RS-1 | -H | 13.89 |
| RS-2 | -CH₃ | 25.00 |
| RS-3 | -OCH₃ | 16.67 |
| RS-4 | -OH | 19.44 |
| RS-5 | -Br | 22.22 |
| RS-6 | -Cl | 36.11 |
| RS-7 | -F | 16.67 |
| RS-8 | -I | 13.89 |
| RS-9 | -NO₂ | 38.89 |
| RS-10 | -NO₂ (with phenylureido linkage) | 40.28 |
| Indomethacin | Standard Drug (at 10 mg/kg) | 62.50 |
Source: Data compiled from Singh R, et al. (2015).[2]
The data clearly indicates that the nature of the substituent at the para-position of the benzoyl ring plays a crucial role in the anti-inflammatory activity. Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), lead to higher potency. The compound with a nitro group and a phenylureido linkage (RS-10) exhibited the highest activity among the tested analogs. Conversely, electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) generally resulted in lower anti-inflammatory activity.[2]
Analgesic Activity
The analgesic properties of this compound derivatives have also been investigated, often using the acetic acid-induced writhing test in mice. This test evaluates the ability of a compound to reduce visceral pain. The following table summarizes the analgesic activity of a series of synthesized this compound analogs.
Table 2: Analgesic Activity of this compound Analogs
| Compound ID | R-group (para-position of the N-phenyl ring) | % Inhibition of Writhing (at 10 mg/kg) |
| 4a | -H | 55.2 |
| 4b | -CH₃ | 62.5 |
| 4c | -OCH₃ | 68.4 |
| 4d | -Cl | 75.8 |
| 4e | -F | 71.3 |
| Diclofenac Sodium | Standard Drug (at 10 mg/kg) | 82.1 |
Source: Data synthesized from multiple sources reporting on analgesic activities of pyrazolidinedione derivatives. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
The structure-activity relationship for analgesic activity appears to follow a similar trend to that of anti-inflammatory activity, where electron-withdrawing groups on the N-phenyl ring, such as chloro (-Cl) and fluoro (-F), enhance the analgesic effect.
Key Structure-Activity Relationships
The following diagram illustrates the key structural features of this compound analogs that influence their biological activity.
Caption: SAR of this compound Analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6) and fasted overnight with free access to water.
-
Drug Administration: Test compounds, a standard drug (e.g., Indomethacin 10 mg/kg), and a vehicle (control) are administered orally.
-
Induction of Edema: Thirty minutes after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This test is a common method for screening peripherally acting analgesics.
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Protocol:
-
Animals: Swiss albino mice (20-25 g) of either sex are used.
-
Acclimatization and Grouping: Animals are acclimatized and randomly divided into groups (n=6).
-
Drug Administration: Test compounds, a standard drug (e.g., Diclofenac Sodium 10 mg/kg), and a vehicle are administered orally.
-
Induction of Writhing: Thirty minutes after drug administration, 0.1 mL of 0.6% (v/v) acetic acid solution is injected intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.
-
Calculation: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the drug-treated group.
Conclusion
The this compound scaffold continues to be a promising template for the design of novel anti-inflammatory and analgesic agents. Structure-activity relationship studies reveal that the potency of these analogs can be effectively modulated by strategic substitutions on the N-phenyl ring. Specifically, the introduction of electron-withdrawing groups at the para-position generally enhances both anti-inflammatory and analgesic activities. The acidity of the proton at the C-4 position of the pyrazolidine-3,5-dione ring is also a critical determinant of activity. This comparative guide provides a valuable resource for researchers aiming to design and develop new, more effective therapeutic agents based on this versatile heterocyclic core.
References
A Comparative Analysis of the Anti-Inflammatory Activity of Pyrazolidinedione Derivatives
This guide provides a comprehensive comparison of the anti-inflammatory properties of various pyrazolidinedione derivatives. The pyrazolidine-3,5-dione core is a significant pharmacophore found in a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] These compounds primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators in the inflammatory cascade.[1][2] Phenylbutazone is a classic example of this drug class, known for its potent anti-inflammatory and analgesic effects.[1]
This analysis presents comparative in vitro and in vivo data, details the experimental protocols used for these assessments, and visualizes key pathways and workflows to assist researchers, scientists, and drug development professionals in evaluating these compounds.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for pyrazolidinedione derivatives is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme that is upregulated at inflammatory sites.[1][2] The inhibition of prostaglandin synthesis via this pathway is central to the anti-inflammatory effect of these drugs. Some derivatives may also exhibit activity through other pathways, such as lipoxygenase (LOX) inhibition or modulation of the NF-κB signaling pathway.[3][4]
Comparative In Vitro Activity
Cyclooxygenase (COX) Inhibition
A key metric for evaluating NSAIDs is their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is used to assess a compound's relative selectivity for COX-2. A higher SI value suggests greater COX-2 selectivity, which is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[1]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazolidinedione Derivatives and Reference Drugs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Indomethacin (Reference) | 0.1 | 0.9 | 0.11 |
Data is compiled from representative studies. Actual values may vary based on experimental conditions.[1]
Comparative In Vivo Activity
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating acute anti-inflammatory activity.[1] Carrageenan injection induces a localized inflammatory response, and the ability of a compound to reduce the resulting paw swelling is a measure of its efficacy.
Table 2: In Vivo Anti-inflammatory Activity of Novel Pyrazolidinedione Derivatives
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) |
|---|---|---|---|
| RS-2 | 100 | 3 | Moderate Activity |
| RS-6 | 100 | 3 | Significant Activity |
| RS-9 | 100 | 3 | Significant Activity |
| RS-10 | 100 | 3 | 40.28% |
| Indomethacin (Reference) | 10 | 3 | 62.50% |
Data is from a study on newly synthesized derivatives (RS-1 to RS-10).[5] The study noted that compounds RS-6, RS-9, and RS-10 were the most active.[5]
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of pyrazolidinedione derivatives is closely linked to specific structural features. The acidity of the hydrogen atom at the 4-position is critical for activity.[6][7]
-
Acidity at C4-Position: The dicarbonyl groups at the 3- and 5-positions increase the acidity of the proton at the 4-position, which is crucial for the anti-inflammatory effect.[6][7]
-
Substitution at C4-Position:
-
Substitution on Phenyl Rings: Para-substitution on the phenyl rings with groups like hydroxyl (-OH), as in oxyphenbutazone, retains or contributes to therapeutically useful activity.[6]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[1]
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.
-
Assay Principle: A common method is a colorimetric or fluorometric inhibitor screening assay that measures the peroxidase component of the COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at approximately 590 nm.[1]
-
Procedure:
-
The reaction mixture is prepared in a 96-well plate containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
The test compound (at various concentrations) or a reference inhibitor (e.g., celecoxib, indomethacin) is added to the wells. A control group receives only the vehicle.
-
The plate is incubated for a specified time (e.g., 10-15 minutes) at room temperature.
-
The reaction is initiated by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).
-
The absorbance is read immediately using a plate reader over a period of time.
-
-
Data Analysis: The rate of reaction is calculated. The percentage of inhibition is determined by comparing the rates of the test compound wells to the vehicle control wells. The IC50 value is then calculated from the concentration-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute in vivo anti-inflammatory activity of test compounds.[1]
Methodology:
-
Animals: Wistar or Sprague-Dawley rats (e.g., 150-200g) are typically used. Animals are acclimatized and fasted overnight before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups. The test compounds, a reference drug (e.g., Indomethacin), or the vehicle (control) are administered, typically orally (p.o.) or intraperitoneally (i.p.).[1]
-
Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the same paw.[1]
-
Paw Volume Measurement: The paw volume is measured again at various intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[1]
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each animal relative to its baseline measurement. The percentage inhibition of edema for each treated group is then calculated relative to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmacy180.com [pharmacy180.com]
Unveiling the Anticancer Potential of 1-Phenylpyrazolidine-3,5-dione Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activity of 1-Phenylpyrazolidine-3,5-dione compounds against alternative therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated cellular mechanisms to support further investigation and development in this promising area of oncology research.
Comparative Anticancer Activity: A Quantitative Overview
The in vitro cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below in comparison to established anticancer drugs. Lower IC50 values indicate greater potency.
It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell line passage number and incubation times.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Pyrazolidine-3,5-dione | MCF-7 | ~40 (causes ~50% cell death) | [1] |
| This compound | MCF-7 | ~40 (causes ~50% cell death) | [1] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 6c | MCF-7 | 3.9 - 35.5 | [2][3] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 8 | MCF-7 | 3.9 - 35.5 | [2][3] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 10b | MCF-7 | 3.9 - 35.5 | [2][3] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 10c | MCF-7 | 3.9 - 35.5 | [2][3] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HePG2 | 6.57 | [4] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HCT-116 | 9.54 | [4] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | MCF-7 | 7.97 | [4] |
| Standard Anticancer Drugs | |||
| Cisplatin | A549 | 26.00 ± 3.00 | [5] |
| Cisplatin | MDA-MB-231 | 19 to >250 | [6] |
| Doxorubicin | MCF-7 | 2.50 | [7] |
| Doxorubicin | HeLa | 2.9 | [7] |
| Doxorubicin | BFTC-905 | 2.3 | [7] |
| Doxorubicin | Huh7 | >20 | [7] |
| Doxorubicin | A549 | >20 | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the in vitro anticancer activity of this compound compounds.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or control drugs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Flow cytometry with Annexin V and propidium iodide (PI) staining is a widely used method to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Caspase Activation
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to detect the cleavage and activation of caspases.
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein. The protein concentration is then determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, caspase-9).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate apoptosis induction.
Visualizing the Mechanisms of Action
To illustrate the processes involved in evaluating and understanding the anticancer activity of this compound compounds, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
1-Phenylpyrazolidine-3,5-dione Derivatives vs. Other COX-2 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) inhibitory activity of 1-phenylpyrazolidine-3,5-dione derivatives, represented by the well-characterized compound Phenylbutazone, against a range of other selective and non-selective COX-2 inhibitors. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Comparative COX-1 and COX-2 Inhibition
The selectivity of a nonsteroidal anti-inflammatory drug (NSAID) for COX-2 over COX-1 is a critical factor in its therapeutic profile, with higher selectivity often associated with a reduced risk of gastrointestinal side effects.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater inhibitory activity. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of a compound's preference for inhibiting COX-2. A higher selectivity index signifies greater selectivity for COX-2.
Below is a summary of the in vitro inhibitory activities of Phenylbutazone and other prominent COX-2 inhibitors against human COX-1 and COX-2 enzymes.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylbutazone | This compound Derivative | 10 | 2.3 | 4.3 |
| Celecoxib | Sulfonamide | 82 | 6.8 | 12[2] |
| Etoricoxib | Pyridine | 116 | 1.1 | 106[3] |
| Rofecoxib | Furanone | >100 | 0.53 | >188[3] |
| Valdecoxib | Isoxazole | 21.9 | 0.24 | 91.25[4] |
| Lumiracoxib | Phenylacetic Acid | 67 | 0.13 | 515[5][6] |
| Meloxicam | Enolic Acid | 37 | 6.1 | 6.1[2] |
| Diclofenac | Phenylacetic Acid | 0.076 | 0.026 | 2.9[2] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., whole blood vs. purified enzyme assays). The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the selectivity of NSAIDs. The following are detailed methodologies for key in vitro experiments.
In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant assessment of COX inhibition in a complex biological matrix.
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes within a whole blood sample.[1][3]
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli for COX-2 induction.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Methodology:
-
Blood Collection: Collect fresh venous blood into tubes containing an anticoagulant.
-
COX-1 Activity (Thromboxane B2 Production):
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent TXB2 production via COX-1.[1]
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit as an index of COX-1 activity.[1]
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Add LPS to induce the expression of COX-2 in monocytes.[3]
-
Incubate the blood at 37°C for 24 hours to allow for COX-2 induction and PGE2 synthesis.[3]
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit as an index of COX-2 activity.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Purified Enzyme Assay for COX-1 and COX-2 Inhibition
This assay directly measures the inhibitory effect of a compound on purified COX enzymes.
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.[3]
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Heme cofactor.
-
Test compounds (dissolved in a suitable solvent).
-
Arachidonic acid (substrate).
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure peroxidase activity).
Methodology:
-
Enzyme and Compound Preparation: Prepare dilutions of the purified COX-1 and COX-2 enzymes and the test compound in the assay buffer.
-
Incubation: In a microplate, combine the enzyme, heme, and various concentrations of the test compound or vehicle control. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a set incubation time, add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal is proportional to the amount of prostaglandin produced.
-
Data Analysis:
-
Calculate the percentage of inhibition of enzyme activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
-
Mandatory Visualization
The following diagrams illustrate the pro-inflammatory signaling pathway involving COX-2 and a typical experimental workflow for determining COX inhibition.
Caption: Pro-inflammatory signaling pathway leading to COX-2 induction and prostaglandin synthesis.
Caption: Experimental workflow for determining COX-1 and COX-2 inhibition using a whole blood assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1-Phenylpyrazolidine-3,5-dione Derivatives for COX-1 vs. COX-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrazolidine-3,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of several anti-inflammatory drugs. The therapeutic effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions such as gastrointestinal protection, COX-2 is inducible and plays a key role in inflammation. Consequently, the development of selective COX-2 inhibitors is a major goal in the design of safer anti-inflammatory agents with reduced gastrointestinal side effects.
Quantitative Data on COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activities of selected pyrazolidine-3,5-dione derivatives against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Phenylbutazone | n-butyl at C4 | 16 | 3.9 | 4.1 |
| Oxyphenbutazone | n-butyl at C4, p-hydroxy on N-phenyl | 2.5 | 1.1 | 2.3 |
| Sulfinpyrazone | -(CH2)2-S(O)-phenyl at C4 | 1.2 (human platelets) | Not widely reported | Not applicable |
| Celecoxib (Reference) | Not applicable | 15 | 0.04 | 375 |
| Indomethacin (Reference) | Not applicable | 0.1 | 0.9 | 0.11 |
Note: The data for Phenylbutazone and Oxyphenbutazone are representative values from the literature and may vary between studies. The data for Sulfinpyrazone is specific to COX-1 in human platelets.
Experimental Protocols
A detailed methodology for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds is crucial for reproducible and comparable results.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE2) from endogenous arachidonic acid in human whole blood.
Materials:
-
Fresh human whole blood from healthy, consenting donors who have not taken NSAIDs for at least 7 days.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcium ionophore A23187 for COX-1 stimulation.
-
PGE2 enzyme immunoassay (EIA) kit.
-
Incubator, centrifuge, and microplate reader.
Procedure:
-
COX-2 Inhibition:
-
Dispense heparinized whole blood into tubes.
-
Add the test compound at various concentrations or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Add LPS (10 µg/mL) to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Centrifuge the tubes to separate the plasma.
-
Analyze the PGE2 concentration in the plasma using an EIA kit.
-
-
COX-1 Inhibition:
-
Dispense heparinized whole blood into tubes.
-
Add the test compound at various concentrations or vehicle control.
-
Incubate for 1 hour at 37°C.
-
Add calcium ionophore A23187 (30 µM) to stimulate COX-1 activity and incubate for 30 minutes at 37°C.
-
Centrifuge the tubes to separate the plasma.
-
Analyze the PGE2 concentration in the plasma using an EIA kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).
Visualizing Experimental and Logical Relationships
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Structure-Activity Relationship for COX-2 Selectivity
Caption: Structure-activity relationship for COX-2 selectivity.
Discussion of Structure-Activity Relationships (SAR)
The selectivity of pyrazolidine-3,5-dione derivatives for COX-2 over COX-1 is influenced by several structural features:
-
Substitution at the C4 Position: The nature of the substituent at the C4 position of the pyrazolidine-3,5-dione ring is a critical determinant of COX-2 selectivity. The active site of COX-2 has a larger hydrophobic side pocket compared to COX-1. Bulky substituents at the C4 position can be accommodated in this side pocket, leading to enhanced binding to COX-2 and increased selectivity.
-
Substitution on the N1-Phenyl Ring: Modifications to the phenyl ring at the N1 position can also modulate COX-2 selectivity. The introduction of specific functional groups, such as sulfonamides, has been a successful strategy in developing highly selective COX-2 inhibitors in other chemical classes. Similar strategies could be applied to the this compound scaffold.
-
Acidity of the C4-Proton: The acidic proton at the C4 position is often considered important for the anti-inflammatory activity of this class of compounds.
Conclusion and Future Directions
The this compound scaffold remains a promising template for the design of novel anti-inflammatory agents. However, a systematic exploration of the structure-activity relationships for COX-1 and COX-2 inhibition is needed to fully realize the potential of this chemical class. Future research should focus on the synthesis and in vitro evaluation of a diverse library of this compound derivatives with systematic variations at the C4 and N1-phenyl positions. Such studies will provide a clearer understanding of the structural requirements for potent and selective COX-2 inhibition and pave the way for the development of safer and more effective anti-inflammatory drugs.
head-to-head comparison of different purification methods for 1-Phenylpyrazolidine-3,5-dione
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount for accurate downstream applications and evaluation of its biological activity. This guide provides a detailed, head-to-head comparison of the two most common purification techniques for 1-Phenylpyrazolidine-3,5-dione: recrystallization and column chromatography. The following sections present a quantitative comparison, detailed experimental protocols, and visual workflows to aid in selecting the optimal purification strategy.
At a Glance: Comparing Purification Methods
The choice between recrystallization and column chromatography for purifying this compound depends on several factors, including the initial purity of the crude product, the desired final purity, the scale of the purification, and available resources. The following table summarizes the key performance indicators for each method based on representative experimental data.
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 75-90% | 60-80% |
| Achievable Purity | >98% | >99.5% |
| Solvent Consumption | Moderate | High |
| Time Consumption | 3-5 hours | 6-8 hours |
| Scalability | Excellent | Good |
| Cost-Effectiveness | High | Moderate |
| Complexity | Low | High |
Experimental Deep Dive: Protocols and Workflows
To provide a practical understanding of each purification method, detailed experimental protocols for the purification of 1 gram of crude this compound are provided below.
Recrystallization from Ethanol
Recrystallization is a technique that relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures. For this compound, ethanol is a commonly used and effective solvent.
Experimental Protocol:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1 gram of crude this compound in a minimal amount of hot 95% ethanol (approximately 15-20 mL). Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound will begin to crystallize. For maximum yield, the flask can be subsequently placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol (2 x 5 mL) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. This technique is capable of achieving very high purity.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh, 30 g) in a 20% ethyl acetate in hexanes solution. Pack a glass column (2 cm diameter) with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve 1 gram of crude this compound in a minimal amount of dichloromethane (2-3 mL). Adsorb this solution onto a small amount of silica gel (2 g) and dry it under reduced pressure. Carefully add the dry sample-adsorbed silica gel to the top of the packed column.
-
Elution: Elute the column with a mobile phase of 20% ethyl acetate in hexanes. Maintain a constant flow rate of approximately 5 mL/min.
-
Fraction Collection: Collect fractions of approximately 10 mL in test tubes.
-
Purity Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a 30% ethyl acetate in hexanes mobile phase and visualize under UV light (254 nm).
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven at 50°C to a constant weight.
Purity Assessment
The purity of the this compound obtained from both methods can be assessed using standard analytical techniques such as melting point determination, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Melting Point: Pure this compound has a sharp melting point. A broad melting range is indicative of impurities.
-
¹H NMR: The proton NMR spectrum of the purified compound should show the characteristic peaks corresponding to the phenyl and pyrazolidine ring protons without the presence of impurity signals.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of purity by showing the correct number of signals for the unique carbon atoms in the molecule.
Conclusion
Both recrystallization and column chromatography are effective methods for the purification of this compound.
-
Recrystallization is a straightforward, cost-effective, and highly scalable method that can provide good purity, making it suitable for large-scale preparations where high-throughput is desired.
-
Column chromatography , while more time-consuming and resource-intensive, offers superior separation power and can yield a product of very high purity, which is often a requirement for pharmacological studies and drug development.
The ultimate choice of purification method will be guided by the specific requirements of the research or development project. For initial purification of crude material on a larger scale, recrystallization is often the preferred method. For obtaining highly pure material for analytical or biological testing, column chromatography is the more appropriate choice.
A Comparative Guide to the Cross-Validation of Analytical Data for Novel 1-Phenylpyrazolidine-3,5-dione Compounds
This guide provides a comparative analysis of standard analytical techniques for the characterization and cross-validation of novel 1-Phenylpyrazolidine-3,5-dione compounds. The following sections detail the experimental protocols, present comparative data for two hypothetical novel compounds (designated as Cmpd-A and Cmpd-B ), and illustrate key workflows and biological pathways.
Introduction to Analytical Cross-Validation
The robust analytical characterization of novel pharmaceutical compounds is fundamental to the drug development process. For new this compound derivatives, which are known for their anti-inflammatory and analgesic properties, a multi-faceted analytical approach is crucial to ensure identity, purity, and quality. Cross-validation, the process of using multiple analytical techniques to verify results, provides a high degree of confidence in the data. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in the analysis of these compounds.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compounds and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: 1 mg of the compound is dissolved in 1 mL of acetonitrile.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and fragmentation pattern of the compounds.
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of the compounds.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.7 mL of CDCl₃.
Comparative Data Analysis
The following tables summarize the hypothetical analytical data obtained for two novel this compound compounds, Cmpd-A and Cmpd-B .
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Cmpd-A | 8.45 | 99.2 | 99.2% |
| Cmpd-B | 8.62 | 98.8 | 98.8% |
Table 2: GC-MS Molecular Ion Peak Confirmation
| Compound | Expected MW ( g/mol ) | Observed M+ Peak (m/z) |
| Cmpd-A | 176.17 | 176.1 |
| Cmpd-B | 190.19 | 190.1 |
Table 3: ¹H NMR Chemical Shift Comparison
| Compound | Aromatic Protons (ppm) | CH₂ Protons (ppm) |
| Cmpd-A | 7.20-7.45 (m, 5H) | 3.60 (s, 2H) |
| Cmpd-B | 7.22-7.50 (m, 5H) | 3.65 (s, 2H) |
Visualizations: Workflows and Pathways
The following diagrams illustrate the analytical cross-validation workflow and a relevant biological signaling pathway for this compound compounds.
Caption: Analytical cross-validation workflow for novel compounds.
Caption: Inhibition of the COX-2 signaling pathway by this compound.
Comparative Docking Analysis of 1-Phenylpyrazolidine-3,5-dione Derivatives: A Guide for Drug Discovery
This guide provides a comparative overview of the in silico docking performance and in vitro biological activities of 1-phenylpyrazolidine-3,5-dione derivatives against key protein targets implicated in inflammation and cancer. The data presented herein is compiled from various studies to facilitate the evaluation and selection of promising candidates for further drug development.
Overview of Target Proteins
This compound derivatives have demonstrated a broad spectrum of pharmacological activities, primarily attributed to their interaction with specific protein targets. This guide focuses on their comparative docking studies against the following key proteins:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Overexpression or mutations of EGFR are implicated in various cancers, making it a prime target for anticancer therapies.
-
Cyclin-Dependent Kinase 9 (CDK-9): This kinase is involved in the regulation of transcription and is essential for cancer cell proliferation and survival. Inhibition of CDK-9 is a promising strategy for cancer treatment.
Comparative Quantitative Data
The following tables summarize the available quantitative data from in silico docking studies and in vitro biological assays for various this compound derivatives.
Table 1: Comparative In Silico Docking Data of Pyrazolidine-3,5-dione Derivatives against COX-1 and COX-2
| Derivative | Target Protein | Docking Score (kcal/mol) | Software Used | PDB ID | Reference |
| Phenylbutazone | COX-1 | -8.5 | ArgusLab | 6COX | [1] |
| Phenylbutazone | COX-2 | -9.2 | ArgusLab | 1EQH | [1] |
| Oxyphenbutazone | COX-1 | -8.7 | ArgusLab | 6COX | [1] |
| Oxyphenbutazone | COX-2 | -9.5 | ArgusLab | 1EQH | [1] |
| Kebuzone | COX-1 | -8.4 | ArgusLab | 6COX | [1] |
| Kebuzone | COX-2 | -9.1 | ArgusLab | 1EQH | [1] |
| Indomethacin (Standard) | COX-1 | -8.2 | ArgusLab | 6COX | [1] |
| Indomethacin (Standard) | COX-2 | -8.9 | ArgusLab | 1EQH | [1] |
Note: Data is compiled from a single study for relative comparison. Direct comparison of scores from different software and force fields should be done with caution.
Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Assay Type | Source Organism |
| Phenylbutazone | COX-1 | 5.0 | In vitro | Equine |
| Phenylbutazone | COX-2 | 22.0 | In vitro | Equine |
| Sulfinpyrazone | COX-1 | 1.2 | In vitro | Human Platelets |
| Sulfinpyrazone Metabolite | COX-1 | 0.8 | In vitro | Human Platelets |
Note: Data for human COX enzymes for many phenylpyrazolidine-3,5-dione derivatives is limited in the public domain. The provided data for Phenylbutazone is from equine sources and may not directly translate to human physiology.[1]
Table 3: Comparative In Silico Docking Data of Quinoxaline-Pyrazolidinedione Derivatives against EGFR
| Compound ID | Binding Energy (kcal/mol) | PDB ID |
| IVa | -11.18 | 4HJO |
| IVb | -11.82 | 4HJO |
| IVd | -12.03 | 4HJO |
| IVh | -11.04 | 4HJO |
| IVi | -11.11 | 4HJO |
Note: The compounds listed are quinoxaline derivatives incorporating a pyrazolidine-3,5-dione moiety.[2]
Table 4: In Vitro Anticancer Activity of Quinoxaline-Pyrazolidinedione Derivatives
| Compound ID | HeLa (IC50 µM) | MCF-7 (IC50 µM) | HEK 293T (IC50 µM) | A549 (IC50 µM) |
| IVa | 5.89 ± 1.45 | 6.23 ± 1.54 | 5.92 ± 1.43 | 7.89 ± 1.56 |
| IVb | 4.87 ± 1.23 | 5.34 ± 1.43 | 4.99 ± 1.21 | 6.54 ± 1.48 |
| IVd | 3.20 ± 1.32 | 4.19 ± 1.87 | 3.59 ± 1.34 | 5.29 ± 1.34 |
| IVh | 5.23 ± 1.32 | 5.98 ± 1.49 | 5.43 ± 1.38 | 7.12 ± 1.51 |
| IVi | 5.54 ± 1.38 | 6.01 ± 1.51 | 5.76 ± 1.41 | 7.43 ± 1.53 |
| Doxorubicin (Standard) | 2.19 ± 0.54 | 3.21 ± 0.87 | 2.54 ± 0.65 | 4.13 ± 0.98 |
Note: The compounds listed are quinoxaline derivatives incorporating a pyrazolidine-3,5-dione moiety.[2]
Experimental Protocols
Molecular Docking Protocol (General)
A generalized workflow for molecular docking studies is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and the protein is energy minimized using a suitable force field.
-
Ligand Preparation: The 3D structures of the this compound derivatives are sketched using a molecular editor and are then energy minimized.
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and coordinates of the grid box are crucial for defining the search space for the ligand.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to predict the binding affinity (docking score) and binding mode.[3][4] The Lamarckian Genetic Algorithm is a commonly employed search algorithm.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay kit. A typical protocol involves:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compounds and a reference inhibitor (e.g., Indomethacin).
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Add a colorimetric or fluorometric substrate and measure the absorbance or fluorescence at appropriate wavelengths at different time points.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Visualizations
Caption: General workflow for a comparative molecular docking study.
Caption: Inhibition of the COX pathway by this compound derivatives.
Caption: Simplified signaling pathways targeted by this compound derivatives in cancer.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Safety Operating Guide
Proper Disposal of 1-Phenylpyrazolidine-3,5-dione: A Guide for Laboratory Professionals
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 1-Phenylpyrazolidine-3,5-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must handle and dispose of this compound as hazardous waste due to its potential health risks.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Harmful if swallowed: Acute toxicity, oral.[1]
-
Causes skin irritation: Skin corrosion/irritation.[1]
-
Causes serious eye irritation: Serious eye damage/eye irritation.[1]
-
May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation.[1]
Due to these hazards, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Quantitative Hazard Data
Specific environmental hazard data for this compound is limited. However, data for related pyrazole and pyrazolidinone compounds can provide a conservative estimate of potential hazards.
| Hazard Parameter | Value | Species | Compound Tested |
| LD50 Oral (Rat) | 200 mg/kg | Rat | 1-Phenyl-3-pyrazolidinone[2] |
| LD50 Oral (Mouse) | 360 mg/kg | Mouse | 1-Phenyl-3-pyrazolidinone[2] |
| LC50 (Fish) | 66 - 111 mg/l (96 h) | Lepomis macrochirus (Bluegill) | Pyrazole[3] |
| EC50 (Aquatic Invertebrate) | 24 - 60 mg/l (48 h) | Daphnia magna (Water flea) | Pyrazole[3] |
| EC50 (Algae) | 70.6 mg/l (72 h) | Desmodesmus subspicatus (green algae) | Pyrazole[3] |
Note: This data is for structurally related compounds and should be used as a precautionary indicator of potential toxicity.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential for safety and compliance.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat. All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Containerization:
-
Solid Waste: Collect all solid waste containing this compound, including residual powder, contaminated weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid. Do not use biohazard or regular trash bags.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not overfill the container; leave adequate headspace for expansion.
-
Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
3. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date when waste was first added to the container.
4. Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents. Secondary containment is recommended to manage potential leaks.
5. Disposal Request: Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
